N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-5-10(13-16-7)11(15)12-8-3-2-4-9(14)6-8/h2-6,14H,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFKRASWMFTFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408083 | |
| Record name | N-(3-Hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688051-07-2 | |
| Record name | N-(3-Hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Unraveling the In Vitro Mechanism of Action of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the potential in vitro mechanism of action of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide. While direct research on this specific molecule is limited, this document synthesizes information from structurally related isoxazole carboxamides to propose a plausible mechanism and outlines a comprehensive experimental framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Postulated Primary Target
The isoxazole carboxamide scaffold is a recognized pharmacophore present in a variety of biologically active compounds.[1][2] Derivatives of this core structure have been shown to exhibit a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] A notable characteristic of many isoxazole carboxamides is their interaction with key enzymes and receptors involved in cellular signaling.
Based on the analysis of structurally similar compounds, a primary hypothesized target for N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide is the Growth Hormone Secretagogue Receptor (GHS-R) , a G-protein coupled receptor (GPCR). Novel isoxazole carboxamides have been identified as antagonists of GHS-R, demonstrating potent binding affinity and functional antagonism.[5] This guide will therefore focus on the in vitro characterization of this compound as a potential GHS-R antagonist.
Proposed In Vitro Mechanism of Action: GHS-R Antagonism
The proposed mechanism of action centers on the ability of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide to bind to GHS-R and inhibit its downstream signaling. GHS-R is constitutively active, meaning it signals even in the absence of its natural ligand, ghrelin. Antagonism of this receptor can therefore reduce this basal activity and block ghrelin-induced signaling.
Signaling Pathway Overview
Caption: Proposed mechanism of GHS-R antagonism.
Experimental Workflows for Mechanistic Elucidation
A multi-faceted approach is required to definitively characterize the in vitro mechanism of action. The following experimental workflows provide a comprehensive strategy.
Experimental Workflow Diagram
Caption: A stepwise experimental workflow for characterization.
3.1. Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide for the GHS-R.
Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [¹²⁵I]-Ghrelin) from the GHS-R.
Protocol:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GHS-R.
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [¹²⁵I]-Ghrelin, and increasing concentrations of the test compound.
-
Incubation: Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ and then the Ki using the Cheng-Prusoff equation.
3.2. Functional Assay: Calcium Mobilization
Objective: To determine the functional potency (IC₅₀) of the compound as a GHS-R antagonist.
Principle: GHS-R activation by ghrelin leads to an increase in intracellular calcium via the Gαq pathway. An antagonist will inhibit this ghrelin-induced calcium mobilization.
Protocol:
-
Cell Culture: Seed GHS-R expressing cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Add increasing concentrations of the test compound and incubate.
-
Ghrelin Stimulation: Add a fixed concentration of ghrelin (typically EC₈₀) to stimulate the cells.
-
Detection: Measure the fluorescence intensity before and after ghrelin addition using a fluorescence plate reader.
-
Data Analysis: Normalize the data and plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀.
3.3. Downstream Signaling Assay: Western Blot for p-ERK
Objective: To confirm the inhibitory effect of the compound on a downstream signaling event.
Principle: GHS-R activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). An antagonist will reduce ghrelin-induced ERK phosphorylation.
Protocol:
-
Cell Treatment: Treat GHS-R expressing cells with the test compound for a specified time, followed by stimulation with ghrelin.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Data Summary and Interpretation
The following table provides a template for summarizing the key quantitative data obtained from the proposed experiments.
| Parameter | Assay | Value | Interpretation |
| Ki | Radioligand Binding | (e.g., 50 nM) | Binding affinity of the compound to GHS-R. |
| IC₅₀ | Calcium Mobilization | (e.g., 150 nM) | Functional potency as a GHS-R antagonist. |
| % Inhibition | p-ERK Western Blot | (e.g., 85% at 1 µM) | Efficacy in blocking downstream signaling. |
A low Ki value indicates high binding affinity. An IC₅₀ value in a similar range to the Ki suggests that the functional antagonism is directly related to receptor binding. Significant inhibition of p-ERK phosphorylation would further confirm the antagonistic activity on a key downstream signaling pathway.
Conclusion
The proposed in vitro mechanism of action for N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide is antagonism of the GHS-R. The experimental workflows detailed in this guide provide a robust framework for testing this hypothesis. By systematically evaluating its binding affinity, functional potency, and impact on downstream signaling, researchers can build a comprehensive profile of this compound's in vitro activity. These studies are a critical first step in assessing its potential as a pharmacological tool or therapeutic agent. Further investigations into its selectivity against other GPCRs and its in vivo efficacy would be logical next steps.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. kuey.net [kuey.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Novel isoxazole carboxamides as growth hormone secretagogue receptor (GHS-R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity profile of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide
An In-depth Technical Guide to the Biological Activity Profile of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide
Authored by: A Senior Application Scientist
Abstract
The isoxazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive examination of the predicted biological activity profile of a specific, yet underexplored, analogue: N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide. While direct extensive research on this molecule is nascent, this document synthesizes data from structurally related compounds to build a predictive profile and outlines detailed experimental workflows for its validation. We will delve into its chemical synthesis, explore potential therapeutic targets based on structure-activity relationships of related isoxazoles, and provide robust, step-by-step protocols for investigating its efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel isoxazole derivatives.
Introduction: The Isoxazole-3-Carboxamide Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its unique electronic and structural properties make it a versatile building block in drug discovery. The positioning of the carboxamide linkage at the 3-position, as opposed to the more extensively studied 4-position (e.g., in Leflunomide), offers a distinct metabolic profile. Research comparing 5-methylisoxazole-4-carboxamides with 5-methylisoxazole-3-carboxamides suggests that the 3-carboxamide derivatives may exhibit altered metabolic stability, potentially avoiding the N-O bond cleavage observed in compounds like Leflunomide and its active metabolite, teriflunomide.[1] This key difference suggests that N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide could possess a more favorable safety profile, particularly concerning hepatotoxicity, while retaining significant biological activity.[1]
The core structure combines the 5-methylisoxazole-3-carboxylic acid moiety with a 3-aminophenol headgroup. The phenolic hydroxyl group and the amide linker provide key hydrogen bonding capabilities, suggesting potential interactions with a variety of biological targets. This guide will explore the predicted activities based on analogous structures, which include anticancer, anti-inflammatory, and neuroprotective effects.
Synthesis and Characterization
The synthesis of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide follows established methodologies for amide bond formation. The general approach involves the coupling of a 5-methylisoxazole-3-carbonyl chloride intermediate with 3-aminophenol.
General Synthesis Pathway
The synthetic route can be conceptualized as a two-step process starting from commercially available materials.
Caption: General synthesis workflow for the target compound.
Detailed Experimental Protocol: Amide Coupling
This protocol outlines the final amidation step, which is critical for generating the target molecule.
-
Preparation of the Acid Chloride: To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), add thionyl chloride (1.2 eq) dropwise at 0 °C.[2]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting carboxylic acid.
-
Amine Addition: In a separate flask, dissolve 3-aminophenol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous THF.
-
Coupling Reaction: Slowly add the freshly prepared 5-methylisoxazole-3-carbonyl chloride solution to the 3-aminophenol solution at 0 °C.
-
Workup and Purification: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the final compound.[3]
Characterization
The identity and purity of the synthesized N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide should be confirmed using standard analytical techniques:
| Technique | Expected Observations |
| ¹H-NMR | Signals corresponding to the aromatic protons of the hydroxyphenyl ring, the isoxazole ring proton, the methyl group protons, and the amide and hydroxyl protons. |
| ¹³C-NMR | Resonances for the carbonyl carbon, aromatic carbons, and isoxazole ring carbons. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₀N₂O₃, MW: 218.21 g/mol ).[4] |
| FTIR | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and O-H stretching (phenol). |
Predicted Biological Activity Profile
Based on the analysis of structurally similar isoxazole carboxamides, we predict a multi-faceted biological activity profile for N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide.
Anticancer Activity
Numerous isoxazole-carboxamide derivatives have demonstrated potent antiproliferative activities against various cancer cell lines.[3][5] The mechanism often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell survival and proliferation.
Hypothesized Mechanism: The compound may act as a kinase inhibitor or interfere with metabolic pathways essential for tumor growth. The hydroxyphenyl moiety could play a crucial role in binding to the active site of target enzymes.
Caption: Hypothesized mechanism of anticancer activity.
Anti-inflammatory and Immunomodulatory Effects
The structural similarity to Leflunomide, a known disease-modifying antirheumatic drug (DMARD), suggests potential anti-inflammatory properties.[1] While the mechanism may differ (i.e., not involving DHODH inhibition), the isoxazole core is known to be present in various anti-inflammatory agents.
Hypothesized Mechanism: The compound could modulate pro-inflammatory cytokine production (e.g., TNF-α, IL-6) or inhibit key inflammatory enzymes like cyclooxygenase (COX).
Neuroprotective Activity
Certain isoxazole-carboxamide derivatives have been explored as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors, which are implicated in neurodegenerative diseases like Parkinson's.[6] Modulation of these receptors can reduce excitotoxicity.
Hypothesized Mechanism: The compound may act as an antagonist or a negative allosteric modulator of glutamate receptors, thereby preventing excessive calcium influx and subsequent neuronal damage.
Experimental Validation Workflows
To validate the predicted biological activities, a series of in vitro assays are proposed.
Workflow: In Vitro Anticancer Screening
Caption: Workflow for assessing in vitro anticancer activity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide in culture medium. Treat the cells with varying concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Workflow: Anti-inflammatory Activity Assessment
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate.
-
Pre-treatment: Treat the cells with different concentrations of the test compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in compound-treated wells to the LPS-only control to determine the inhibitory effect.
Conclusion and Future Directions
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide represents a promising, yet under-investigated, chemical entity. By leveraging structure-activity relationship data from analogous compounds, we have constructed a predictive biological profile that highlights its potential as an anticancer, anti-inflammatory, and neuroprotective agent. The distinct metabolic profile of the isoxazole-3-carboxamide scaffold may offer a significant safety advantage over related structures.
The experimental workflows detailed in this guide provide a clear and robust roadmap for validating these hypotheses. Successful outcomes from these in vitro studies would warrant progression to more complex investigations, including in vivo animal models for efficacy and toxicology, further mechanism of action studies, and pharmacokinetic profiling. This systematic approach will be crucial in unlocking the full therapeutic potential of this novel isoxazole derivative.
References
- Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC. (n.d.).
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. (n.d.).
- Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed. (2025, August 15).
- Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line | Request PDF - ResearchGate. (n.d.).
- N-(3-hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide | CAS# 64384-94-7 | MFCD08106053 | BB-6019241 - Hit2Lead. (n.d.).
- Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5 ... - PubMed. (n.d.).
Sources
- 1. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. You are being redirected... [hit2lead.com]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Receptor Affinity: A Technical Guide to Radioligand Binding Assays for Novel Chemical Entities
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: From Novel Compound to Quantitative Affinity
In the landscape of drug discovery, the journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic is long and exacting. A critical, early milestone in this journey is the characterization of its interaction with biological targets. This guide provides a comprehensive, in-depth framework for determining the receptor binding affinity of NCEs, using the hypothetical compound N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide as a case study. As this specific molecule is not widely characterized, it serves as a perfect model for the primary challenge in early-stage pharmacology: establishing a robust, reliable methodology to quantify the binding of a new compound to its putative receptor target.
This document moves beyond a simple recitation of protocols. It is designed to function as a whitepaper for the practicing scientist, emphasizing the rationale behind experimental design, the principles that ensure data integrity, and the theoretical underpinnings that transform raw counts into meaningful affinity constants. By grounding every step in established pharmacological principles and authoritative references, this guide aims to equip researchers with the tools to generate reproducible, high-quality receptor binding data.
Part 1: Theoretical Foundations of Receptor-Ligand Interactions
At its core, a receptor binding assay is a practical application of the Law of Mass Action to a biological system. The interaction between a ligand (the NCE) and a receptor is a reversible, bimolecular process. The primary goals of these assays are to determine two key parameters: the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax).[1][2]
-
Kd (Equilibrium Dissociation Constant): This value represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium.[1][3] It is an inverse measure of affinity; a lower Kd signifies a higher affinity of the ligand for the receptor.[1]
-
Bmax (Maximum Receptor Density): This parameter quantifies the total concentration of receptor binding sites in the sample, typically expressed as fmol/mg of protein or sites/cell .[3][4]
-
Ki (Inhibition Constant): In competitive binding assays, the Ki is calculated from the IC50 (the concentration of a test compound that displaces 50% of the specific binding of a radioligand).[5] The Ki represents the affinity of the unlabeled competitor compound for the receptor.[5]
These parameters are the gold standard for quantifying the initial "handshake" between a drug and its target, forming the basis for structure-activity relationship (SAR) studies and lead optimization.[6][7][8]
Part 2: The Strategic Workflow of a Binding Affinity Campaign
Characterizing an NCE like N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide requires a systematic, multi-stage approach. The process is not a single experiment but a campaign designed to build a comprehensive binding profile.
Figure 1. High-level workflow for receptor binding characterization.
Part 3: Core Experimental Protocols
Radioligand binding assays are the cornerstone for determining receptor affinity due to their sensitivity and robustness.[4][6] They generally fall into two categories: saturation assays and competition assays.[4][6]
Prerequisite: Receptor Membrane Preparation
A high-quality receptor source is fundamental to a successful binding assay. This typically involves preparing crude membrane fractions from tissues or cultured cells expressing the target receptor.
Step-by-Step Protocol:
-
Cell Lysis: Homogenize cells or tissue in ice-cold lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation to wash away cytosolic components.
-
Final Preparation: Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., via Bradford or BCA assay), and store at -80°C in aliquots.
Causality Insight: The washing steps are critical for removing endogenous ligands and proteases that could interfere with the assay or degrade the receptor, ensuring that the binding observed is specific to the interaction being studied.
Experiment 1: Saturation Binding Assay
The goal of this experiment is to determine the Kd and Bmax of a specific radioligand for the target receptor.[2][9] This is achieved by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.[8][10]
Figure 2. Workflow for a saturation binding experiment.
Step-by-Step Protocol:
-
Assay Setup: Prepare two sets of tubes for each radioligand concentration: one for "Total Binding" and one for "Non-Specific Binding" (NSB).[11]
-
NSB Control: To the NSB tubes, add a high concentration of an unlabeled ligand known to bind to the same receptor (typically 100-1000 times the Kd of the unlabeled ligand).[12] This will saturate the specific binding sites, ensuring that any radioligand binding measured is non-specific.[12][13]
-
Radioligand Addition: Add the radioligand to all tubes in a range of concentrations, typically spanning from 0.1 to 10 times the expected Kd.[14]
-
Initiate Reaction: Add the receptor membrane preparation to all tubes to start the binding reaction.
-
Incubation: Incubate the reaction at a specific temperature for a time sufficient to reach equilibrium. This should be determined empirically in preliminary kinetic experiments.[10]
-
Separation: Rapidly separate the bound from free radioligand. The most common method is rapid vacuum filtration through glass fiber filters, which trap the membranes (and thus the bound radioligand).[4][15]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand trapped in the filter.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Trustworthiness Insight: The accurate determination of non-specific binding is the most critical control in this assay.[12] NSB should ideally be a linear function of the radioligand concentration and constitute less than 50% of the total binding at the Kd concentration.[12][14] High NSB can obscure the specific binding signal and lead to inaccurate Kd and Bmax values.
Experiment 2: Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound (our NCE) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[4][6][16]
Figure 3. Workflow for a competition binding experiment.
Step-by-Step Protocol:
-
Assay Setup: Prepare tubes for control (total binding, non-specific binding) and for each concentration of the NCE.
-
Radioligand Addition: Add a single, fixed concentration of the radioligand to all tubes. This concentration should ideally be at or below its Kd value to maximize assay sensitivity.[11][14]
-
NCE Addition: Add the unlabeled NCE to the experimental tubes in a range of increasing concentrations (typically a log or half-log dilution series).
-
Controls: Prepare tubes with no competitor (Total Binding) and tubes with a saturating concentration of a standard unlabeled ligand (Non-Specific Binding).
-
Initiate, Incubate, Separate, and Quantify: Follow steps 4-8 from the Saturation Binding Assay protocol.
Expertise Insight: The choice of radioligand concentration is a critical parameter. Using a concentration far above the Kd will require much higher concentrations of the competitor to achieve displacement, potentially leading to an underestimation of the competitor's potency and issues with compound solubility.
Part 4: Data Analysis and Interpretation
Raw data from the scintillation counter (Counts Per Minute, CPM) must be transformed into meaningful affinity constants through rigorous analysis.
Saturation Binding Data Analysis
-
Calculate Specific Binding: For each radioligand concentration, subtract the average NSB CPM from the average Total Binding CPM.
-
Specific Binding = Total Binding - Non-Specific Binding[12]
-
-
Generate Saturation Curve: Plot the Specific Binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Non-Linear Regression: Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism.[1][2]
Table 1: Example Saturation Binding Data
| Radioligand [nM] | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 850 | 105 | 745 |
| 0.5 | 3100 | 510 | 2590 |
| 1.0 | 4850 | 1020 | 3830 |
| 2.5 | 7200 | 2550 | 4650 |
| 5.0 | 8550 | 5050 | 3500 |
| 10.0 | 9500 | 10000 | -500 |
Note: The negative specific binding at the highest concentration is an artifact of experimental variability when NSB approaches or exceeds total binding.
Competition Binding Data Analysis
-
Calculate Percent Inhibition: Normalize the data by setting the average Total Binding as 0% inhibition and the average Non-Specific Binding as 100% inhibition.
-
Generate Inhibition Curve: Plot the Percent Inhibition (Y-axis) against the log concentration of the NCE (X-axis).
-
Determine IC50: Use non-linear regression (sigmoidal dose-response, variable slope) to fit the curve and determine the IC50 value.[5]
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation .[5] This correction accounts for the concentration and affinity of the radioligand used in the assay.
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant (determined from the saturation experiment).[5]
-
Table 2: Example Competition Binding Data
| Log [NCE] (M) | % Inhibition |
| -10 | 2.5 |
| -9.5 | 5.1 |
| -9.0 | 15.8 |
| -8.5 | 48.9 |
| -8.0 | 85.2 |
| -7.5 | 95.3 |
| -7.0 | 98.1 |
Part 5: Ensuring Scientific Integrity - Quality Control and Troubleshooting
A protocol is only as reliable as its controls. Building a self-validating system is paramount.
| Potential Issue | Cause | Solution & Rationale |
| High Non-Specific Binding (>50% of Total) | Ligand is too hydrophobic; Inappropriate filter type; Insufficient washing. | Include BSA (0.1%) in the assay buffer to block non-specific sites.[11] Pre-soak filters in a blocking agent like polyethyleneimine (PEI) for cationic ligands. Increase wash volume or add a non-ionic detergent (e.g., Tween-20) to the wash buffer.[13] |
| Low Specific Binding Signal | Insufficient receptor density (low Bmax); Low affinity of radioligand; Inactive receptor preparation. | Increase the amount of membrane protein per well.[17] Choose a higher affinity radioligand if available. Verify receptor integrity and activity through other means (e.g., functional assay). |
| High Well-to-Well Variability | Inaccurate pipetting; Incomplete mixing; Inconsistent washing. | Use calibrated pipettes and proper technique. Ensure thorough mixing after each reagent addition. Use an automated filtration manifold for consistent and rapid washing. |
| Data Does Not Fit a One-Site Model | Presence of multiple receptor subtypes; Allosteric interactions; Assay artifacts. | Analyze data with a two-site binding model.[9] If this is unexpected, investigate the purity of the receptor preparation and the specificity of the radioligand. The IUPHAR/BPS Guide to PHARMACOLOGY can be a valuable resource for identifying known receptor subtypes.[18][19] |
Conclusion
The characterization of a novel compound's receptor binding affinity is a foundational step in drug discovery. By systematically applying the principles and protocols of saturation and competition radioligand binding assays, researchers can generate robust, quantitative data (Kd, Bmax, and Ki). This guide provides the technical framework and theoretical rationale necessary to design, execute, and interpret these critical experiments. A commitment to rigorous data analysis and stringent quality control, as outlined herein, ensures that the affinity values generated are not just numbers, but reliable indicators of a compound's potential at its molecular target, paving the way for informed decisions in the progression of a therapeutic candidate.
References
-
Armstrong, J. F., Faccenda, E., Harding, S. D., et al. (2026). The IUPHAR/BPS Guide to PHARMACOLOGY in 2026. Nucleic Acids Research. Available at: [Link]
-
British Pharmacological Society. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
-
Wikipedia. (n.d.). Guide to Pharmacology. Retrieved from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
bio.tools. (n.d.). IUPHAR BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
GraphPad. (n.d.). Nonspecific binding. Prism 11 Curve Fitting Guide. Retrieved from [Link]
-
GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
-
Springer Nature. (n.d.). The Problems and Pitfalls of Radioligand Binding. Retrieved from [Link]
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
PubMed. (n.d.). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Retrieved from [Link]
-
American Physiological Society. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
-
TPC. (2013). Bmax and KD. Retrieved from [Link]
-
GraphPad. (n.d.). Receptor binding - Saturation binding. Prism 11 Curve Fitting Guide. Retrieved from [Link]
-
Molecular Biology of the Cell (MBoC). (2017). A Guide to Simple and Informative Binding Assays. Retrieved from [Link]
-
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
GraphPad. (n.d.). Key concepts: Saturation binding. Prism 11 Curve Fitting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Competition binding assay for measuring the interaction between.... Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
-
Queen's University Belfast. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Retrieved from [Link]
-
JoVE. (2022). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Analyzing Kinetic Binding Data - Assay Guidance Manual. Retrieved from [Link]
-
Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]
Sources
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. GraphPad Prism 11 Curve Fitting Guide - Receptor binding - Saturation binding [graphpad.com]
- 3. TPC - Bmax and KD [turkupetcentre.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. graphpad.com [graphpad.com]
- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 11. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
- 12. graphpad.com [graphpad.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. IUPHAR/BPS Guide to PHARMACOLOGY - British Pharmacological Society [bps.ac.uk]
- 19. Guide to Pharmacology - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and Synthesis of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide
Executive Summary
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Within this class, the N-aryl-5-methylisoxazole-3-carboxamide core represents a particularly intriguing chemotype. Unlike the related 4-carboxamide isomer found in the antirheumatic drug Leflunomide, the 3-carboxamide scaffold demonstrates altered metabolic pathways that can circumvent the N-O bond cleavage associated with potential toxicity, offering a more stable and potentially safer profile for drug development.[1] This guide provides a comprehensive overview of the discovery rationale and detailed synthetic pathways for a representative member of this class, N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide, intended for researchers and professionals in drug discovery and chemical development. We will explore the strategic synthesis of key precursors and detail robust methods for the final amide bond formation, providing field-proven protocols and explaining the chemical principles behind them.
The Isoxazole-3-Carboxamide Scaffold: A Strategic Choice in Drug Design
The discovery and development of novel small molecules often hinge on selecting a core scaffold with favorable pharmacological and pharmacokinetic properties. The isoxazole motif is a versatile five-membered heterocycle that has proven to be a cornerstone in the design of therapeutic agents, including anticancer, anti-inflammatory, and antibacterial agents.[2]
A critical consideration in drug design is metabolic stability. The well-known drug Leflunomide, a 5-methylisoxazole-4 -carboxamide, undergoes metabolic opening of the isoxazole ring to form its active metabolite, teriflunomide.[1] While effective, this bioactivation pathway has been linked to potential hepatotoxicity and teratogenicity.[1] In contrast, the isomeric 5-methylisoxazole-3 -carboxamide scaffold exhibits greater resistance to this N-O bond cleavage. Instead, its primary metabolic fate often involves cleavage of the external amide bond.[1] This fundamental difference in metabolic processing suggests that the 3-carboxamide scaffold may offer an improved safety profile, making it a highly attractive starting point for novel drug discovery programs.
The broader diarylisoxazole-3-carboxamide class has been identified as a source of potent bioactive molecules. For instance, related analogues have been discovered as powerful picomolar inhibitors of the mitochondrial permeability transition pore (mtPTP), a critical target in pathologies like muscular dystrophies.[3] Furthermore, various derivatives have demonstrated significant potential as antitubercular agents and inhibitors of key kinases in neurodegenerative diseases, highlighting the therapeutic versatility of this scaffold.[4][5][6]
Retrosynthetic Analysis and Strategic Planning
The synthesis of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide can be logically deconstructed into two primary building blocks. The most direct approach involves forming the amide bond between a pre-formed isoxazole core and the desired aniline derivative. This retrosynthetic analysis simplifies the complex target into readily accessible precursors: 5-Methylisoxazole-3-carboxylic acid (1) and 3-Aminophenol (2) .
This strategy offers significant advantages. 3-Aminophenol is a widely available commercial reagent, while the synthesis of the isoxazole carboxylic acid core is well-established and can be accomplished through several high-yield methods. This modular approach allows for late-stage diversification, where various aniline derivatives could be coupled to the isoxazole core to explore structure-activity relationships (SAR).
Synthesis of Key Precursor: 5-Methylisoxazole-3-carboxylic acid (1)
A robust and scalable synthesis of the isoxazole core is paramount. While multiple routes exist, a highly efficient "one-pot" method has been developed, proceeding from inexpensive commodity chemicals.[7]
This process involves an initial Claisen condensation between dimethyl oxalate and acetone, catalyzed by sodium methoxide, to generate an intermediate diketoester. This intermediate is not isolated but is directly subjected to a condensation-cyclization reaction with a hydroxylamine salt (such as hydroxylamine hydrochloride) to form the stable isoxazole ring. Subsequent hydrolysis yields the desired carboxylic acid.
-
Preparation of Sodium Methoxide: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add dry methanol. Carefully add sodium metal in portions, allowing the exothermic reaction to proceed under a nitrogen atmosphere until all sodium has dissolved.
-
Claisen Condensation: Cool the sodium methoxide solution in an ice bath. A mixture of dimethyl oxalate and dry acetone (typically in a 1:1.2 molar ratio) is added dropwise to the cooled solution, maintaining the internal temperature below 10 °C.
-
Cyclization: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Subsequently, a solution of hydroxylamine hydrochloride in water is added slowly. The reaction is then heated to reflux (approx. 60-70 °C) for 3-5 hours.
-
Hydrolysis & Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove methanol. Add a solution of sodium hydroxide and heat to reflux for 1-2 hours to hydrolyze the ester. After cooling, carefully acidify the aqueous solution with concentrated HCl to a pH of ~2. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-methylisoxazole-3-carboxylic acid as a white to off-white solid.
Final Amide Coupling: Constructing the Target Molecule
With both precursors in hand, the final step is the formation of the amide bond. Two highly reliable and widely used methods are presented here: carbodiimide-mediated coupling and the acid chloride route.
This is the most common and generally mildest method for forming amide bonds. It relies on a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The addition of a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), can significantly accelerate the reaction.[8][9]
Mechanism Rationale: EDC reacts with the carboxylic acid (1) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amino group of 3-aminophenol (2) . The hydroxyl group on the phenol is less nucleophilic than the amine and does not interfere under these conditions. The reaction proceeds to form the desired amide bond, releasing a soluble urea byproduct.
-
Reaction Setup: To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)), add EDC·HCl (1.1-1.2 eq) and DMAP (0.1-0.2 eq).
-
Activation: Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature for 30-60 minutes to ensure complete activation of the carboxylic acid.
-
Amine Addition: Add 3-aminophenol (1.0-1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide.
An alternative, more reactive approach involves converting the carboxylic acid to its corresponding acid chloride, which then readily reacts with the amine. This method is often faster but requires careful handling of moisture-sensitive reagents.[4]
-
Acid Chloride Formation: In a flask under an inert atmosphere, suspend 5-methylisoxazole-3-carboxylic acid (1.0 eq) in a minimal amount of DCM containing a catalytic drop of DMF. Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-3 hours until gas evolution ceases. Remove the excess reagent and solvent under vacuum to yield the crude 5-methylisoxazole-3-carbonyl chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Slowly add a solution of 3-aminophenol (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in DCM.
-
Workup: Stir the reaction for 2-4 hours at room temperature. Perform an aqueous workup and purification as described in the EDC coupling protocol (Section 4.1).
Reagent Data and Characterization
Proper stoichiometry is crucial for reaction efficiency and yield. The following table summarizes key data for the reagents in the preferred EDC coupling pathway.
| Reagent | Formula | Mol. Wt. ( g/mol ) | Molar Eq. | Role |
| 5-Methylisoxazole-3-carboxylic acid | C₅H₅NO₃ | 127.10 | 1.0 | Acid Precursor |
| 3-Aminophenol | C₆H₇NO | 109.13 | 1.0 | Amine Precursor |
| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | 1.1 | Coupling Agent |
| DMAP | C₇H₁₀N₂ | 122.17 | 0.1 | Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Solvent |
Final product confirmation should be performed using standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the final compound.[9]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.[4]
Conclusion
The synthesis of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide is a straightforward and modular process, achievable through well-established synthetic organic chemistry methods. The strategic choice of the 5-methylisoxazole-3-carboxamide scaffold is grounded in medicinal chemistry principles, offering a metabolically robust alternative to other isoxazole isomers.[1] The carbodiimide-mediated coupling of 5-methylisoxazole-3-carboxylic acid and 3-aminophenol provides a reliable and high-yielding route suitable for both small-scale library synthesis and larger-scale production. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize and further explore this promising class of compounds for various therapeutic applications.
References
-
Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (n.d.). PMC. Retrieved from [Link]
-
Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. (n.d.). PMC. Retrieved from [Link]
- US Patent 2908688A: 5-methyl-3-isoxazole carboxylic acid hydrazides. (1959). Google Patents.
-
5-Methylisoxazole-3-carboxylic Acid | 3405-77-4. (n.d.). SynThink. Retrieved from [Link]
- CN1156723A: Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.). Google Patents.
-
5-amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). PMC. Retrieved from [Link]
-
Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide as dual CSF-1R/c-Kit Inhibitors with improved stability and BBB permeability. (2024). PubMed. Retrieved from [Link]
-
Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide (leflunomide): a case study of drug optimization. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. (n.d.). Bentham Science. Retrieved from [Link]
Sources
- 1. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide as dual CSF-1R/c-Kit Inhibitors with improved stability and BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Solvation and Handling Protocols for N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide in Cell-Based Assays
Executive Summary
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide is a synthetic small molecule characterized by a hydrophobic isoxazole core and a carboxamide linkage[1]. Like many lipophilic screening compounds, its introduction into aqueous in vitro cell culture environments presents significant physicochemical challenges. Improper solvation techniques frequently lead to colloidal aggregation, localized cytotoxicity, and artifactual assay readouts[2].
This application note provides a self-validating, step-by-step protocol for the dissolution and serial dilution of this compound. By utilizing an isocratic dimethyl sulfoxide (DMSO) dilution strategy and a cell-free intermediate aqueous step, researchers can ensure homogenous compound dispersion, maintain strict control over solvent toxicity, and guarantee the scientific integrity of dose-response data.
Physicochemical Profiling
Before initiating any cell-based assay, it is critical to understand the compound's physical parameters to predict its behavior in solution.
Table 1: Physicochemical Properties & Solvation Parameters
| Parameter | Value / Recommendation | Rationale |
| CAS Number | 688051-07-2[1] | Unique identifier for compound tracking. |
| Molecular Weight | 218.21 g/mol [1] | Required for precise molarity calculations. |
| Chemical Formula | C₁₁H₁₀N₂O₃[1] | Indicates hydrogen bonding potential (hydroxyl/amide groups). |
| Primary Solvent | 100% DMSO (Cell Culture Grade)[3] | High polarity disrupts the crystalline lattice of the lyophilized powder. |
| Max Final Assay [DMSO] | ≤ 0.1% to 0.5% (v/v)[3] | Concentrations >0.5% induce off-target cytotoxicity and membrane permeabilization[4]. |
Mechanistic Principles: Solvation vs. Precipitation
As a foundational rule of assay design, never add a high-concentration DMSO stock directly to cells in culture media.
When a small volume of 100% DMSO stock is introduced directly into an aqueous environment, a phenomenon known as the "solvent shift" occurs. The highly polar DMSO rapidly diffuses into the surrounding water, leaving the hydrophobic small molecule stranded in a localized microenvironment that exceeds its kinetic solubility limit[4].
This forces the compound to crash out of solution, forming solid colloids (typically 100–1000 nm in diameter). These colloidal aggregates are a primary source of assay interference: they can artificially sequester proteins, physically settle on the cell monolayer causing localized apoptosis, or mimic fluorescent signals in high-content imaging[2][5].
To circumvent this, we employ a two-phase dilution mechanism :
-
Isocratic Serial Dilution: All dose-response concentrations are first generated in 100% DMSO. This ensures that every well in the final assay plate receives the exact same volume of DMSO, eliminating solvent-gradient artifacts.
-
Intermediate Pre-dilution: The DMSO stocks are diluted into cell-free culture media to create a 10X intermediate. This allows for rapid mechanical homogenization (vortexing) to stabilize the compound below its Critical Aggregation Concentration (CAC) before it ever touches living cells[5].
Mechanistic comparison of direct addition versus intermediate pre-dilution in cell culture assays.
Step-by-Step Methodology
This self-validating protocol is designed to achieve a final assay concentration range of 0.1 µM to 10 µM, while maintaining a strict, uniform 0.1% final DMSO concentration across all wells[3].
Phase 1: Master Stock Preparation
-
Equilibrate the lyophilized N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide to room temperature in a desiccator to prevent ambient moisture condensation.
-
Weigh the appropriate mass and dissolve in sterile, cell-culture grade 100% DMSO to achieve a 10 mM Master Stock .
-
(e.g., 2.18 mg of compound in 1.0 mL DMSO).
-
-
Vortex for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes.
-
Validation Checkpoint 1: Visually inspect the tube against a light source. The solution must be completely optically clear with no particulate matter.
Phase 2: Isocratic Serial Dilution (in 100% DMSO)
Create a 1000X stock for every desired final concentration. This guarantees that the final solvent load remains constant.
Table 2: Isocratic Dilution Matrix (Targeting 0.1% Final DMSO)
| Desired Final Assay Conc. | Step 1: 1000X Stock (in 100% DMSO) | Step 2: 10X Intermediate (in Media) | Step 3: Final Transfer (to Cells) | Final DMSO % |
| 10 µM | 10 mM (Master Stock) | 1 µL Stock + 99 µL Media | 10 µL Intermediate + 90 µL Cells | 0.1% |
| 3 µM | 3 mM (30 µL 10mM + 70 µL DMSO) | 1 µL Stock + 99 µL Media | 10 µL Intermediate + 90 µL Cells | 0.1% |
| 1 µM | 1 mM (33.3 µL 3mM + 66.7 µL DMSO) | 1 µL Stock + 99 µL Media | 10 µL Intermediate + 90 µL Cells | 0.1% |
| 0.3 µM | 0.3 mM (30 µL 1mM + 70 µL DMSO) | 1 µL Stock + 99 µL Media | 10 µL Intermediate + 90 µL Cells | 0.1% |
| Vehicle Control | 100% DMSO (No Compound) | 1 µL DMSO + 99 µL Media | 10 µL Intermediate + 90 µL Cells | 0.1% |
Phase 3: Intermediate Aqueous Dilution
-
Prepare a 96-well dilution block or sterile microcentrifuge tubes containing cell-free culture media (warmed to 37°C).
-
Transfer 1 µL of each 1000X DMSO stock into 99 µL of the pre-warmed media to create a 10X Intermediate (containing 1% DMSO).
-
Immediately pipette up and down 5–10 times to ensure rapid homogenization.
-
Validation Checkpoint 2: Place a drop of the highest concentration intermediate (100 µM) under a phase-contrast microscope at 20X magnification. The absence of refractile microcrystals confirms the compound has not exceeded its CAC[5].
Phase 4: Final Assay Plate Transfer
-
Ensure the target cells are seeded in 90 µL of culture media per well in the final assay plate.
-
Transfer 10 µL of the 10X Intermediate into the corresponding wells containing the 90 µL of cells.
-
Gently tap the sides of the plate to mix. The final volume is now 100 µL, the compound is at 1X concentration, and the DMSO is safely diluted to 0.1%[3].
Step-by-step workflow for the isocratic dilution of hydrophobic small molecules to prevent artifacts.
Quality Control & Troubleshooting
To ensure the trustworthiness of your assay, always include the following controls:
-
Vehicle-Only Control: Essential for establishing baseline cell viability in the presence of 0.1% DMSO. Any toxicity observed in the compound wells can then be definitively attributed to the drug's mechanism of action, not solvent stress[4].
-
Aggregation Decoy Control: If you suspect the compound is forming nano-aggregates at higher concentrations, add 0.01% Triton X-100 or CHAPS to the intermediate media. Detergents disrupt colloidal aggregates; if the compound's bioactivity drastically changes upon detergent addition, it was likely acting as an aggregator rather than a specific target binder[5].
References
-
BIOFOUNT. "688051-07-2 | N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide". Chemical Catalog. Available at: [Link]
-
NIH Assay Guidance Manual. "Assay Interference by Aggregation". National Center for Biotechnology Information (NCBI). Available at:[Link]
-
PLOS One. "Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO". PLOS Research Journals. Available at:[Link]
-
PubMed Central (PMC). "A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors". National Institutes of Health. Available at:[Link]
-
ServiceBio. "DMSO Cell Culture Grade | Products". ServiceBio Technical Specifications. Available at: [Link]
Sources
Application Note: A Validated HPLC-UV Method for the Quantification of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide, a key intermediate in pharmaceutical synthesis. The method was developed and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is suitable for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for quality control and stability testing of this compound.
Introduction
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole carboxamide scaffold is a privileged structure found in numerous biologically active molecules. Accurate and precise quantification of this compound is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates. High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1][2]
This application note provides a comprehensive guide to the development and validation of an isocratic RP-HPLC-UV method for the determination of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide. The rationale behind the selection of chromatographic conditions and the detailed procedures for method validation are presented to ensure the scientific integrity and trustworthiness of the analytical results.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.[3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [4] |
| Molecular Weight | 218.21 g/mol | [4] |
| Predicted LogP | 1.04 | [4] |
| Predicted pKa | 14.79 (for 5-methylisoxazole-3-carboxamide) |
The predicted LogP value suggests that the compound has moderate lipophilicity, making it suitable for reversed-phase chromatography. The predicted pKa of a related structure indicates that the amide proton is weakly acidic. The phenolic hydroxyl group will have a pKa around 10. Therefore, a mobile phase pH in the acidic to neutral range is appropriate to ensure the compound is in a single, non-ionized form, leading to better peak shape and retention time stability.[1]
Method Development
The primary objective of the method development was to achieve a symmetric peak for N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide with a reasonable retention time and good resolution from any potential impurities.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for moderately polar compounds.[4]
-
Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid or formic acid for pH adjustment.
-
Analyte: N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide reference standard of known purity.
Selection of Chromatographic Conditions
-
Stationary Phase: A C18 column was selected due to its versatility and wide use in the analysis of pharmaceutical compounds.[4]
-
Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is suitable for reversed-phase chromatography.
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and better UV transparency at lower wavelengths.
-
Aqueous Phase: A buffer is necessary to control the pH of the mobile phase. A phosphate or formate buffer in the acidic range (pH 2.5-4.5) is recommended to ensure the analyte is in its neutral form and to minimize silanol interactions with the stationary phase. An initial mobile phase composition of 50:50 (v/v) acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) was evaluated.
-
-
Detection Wavelength: Based on the presence of the phenyl and isoxazole chromophores, a UV detection wavelength was selected. A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). For initial development, a wavelength of 254 nm can be used, as it is a common wavelength for aromatic compounds. Similar heterocyclic compounds have been analyzed at wavelengths between 210 nm and 280 nm.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm i.d. column.
Optimization of Chromatographic Conditions
The initial conditions were systematically optimized to achieve the desired chromatographic performance. The percentage of the organic modifier was adjusted to obtain a retention time between 5 and 10 minutes. The pH of the aqueous phase was fine-tuned to improve peak shape and resolution.
The final optimized chromatographic conditions are presented in the protocol section.
Experimental Protocols
Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium phosphate monobasic solution and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter. The mobile phase is a mixture of this buffer and acetonitrile in a 40:60 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).
Chromatographic System
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm (or λmax determined experimentally) |
| Run Time | 15 minutes |
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines.[5][6] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability
Before starting the validation, the suitability of the chromatographic system is verified by injecting six replicate injections of a working standard solution (e.g., 50 µg/mL). The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
These tests ensure that the system is performing adequately for the analysis.[7][8][9]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte standard. The chromatograms should show no interfering peaks at the retention time of the analyte.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of at least five concentrations of the analyte over the range of 10-150 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Range | 10 - 150 µg/mL |
Accuracy
The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercept of the regression line
-
S = the slope of the calibration curve
Robustness
The robustness of the method was evaluated by intentionally making small variations in the method parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
-
pH of the mobile phase buffer (± 0.2 units)
The system suitability parameters should remain within the acceptance criteria for all variations.
Visualizations
Caption: Workflow for HPLC-UV Method Development and Validation.
Conclusion
A simple, rapid, and reliable RP-HPLC-UV method for the quantification of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide has been successfully developed and validated according to ICH guidelines. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control analysis and stability studies of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide in the pharmaceutical industry.
References
-
Steps for HPLC Method Development. Pharmaguideline. [Link]
-
System suitability Requirements for a USP HPLC Method - HPLC Primer. MicroSolv Technology Corporation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
System suitability Requirements for a USP HPLC Method - MicroSolv Technology Corporation. [Link]
-
What Are HPLC System Suitability Tests and Their Importance? - Altabrisa Group. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]
-
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. [Link]
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I - SciELO. [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. [Link]
-
Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity - Malaria World. [Link]
-
紫外線吸収剤の分析:ベンゾトリアゾール系、UV-328 - 化学物質評価研究機構. [Link]
-
Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - PMC. [Link]
-
Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column. [Link]
-
Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Deriva- tives as Antitubercular Agents - ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 3. You are being redirected... [hit2lead.com]
- 4. 5-methylisoxazole-3-carboxamide CAS#: 3445-52-1 [m.chemicalbook.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. 64384-94-7|N-(3-Hydroxyphenyl)-3-methylisoxazole-5-carboxamide|BLD Pharm [bldpharm.com]
- 9. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
In Vivo Dosing Protocols for N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide in Murine Models
Document Type: Advanced Application Note & Pharmacokinetic Protocol Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists
Introduction & Pharmacological Context
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide (CAS 688051-07-2) is a specialized heterocyclic compound utilized extensively in preclinical drug discovery[1]. Structurally, it belongs to the 5-methylisoxazole-3-carboxamide class. This specific scaffold was developed as a strategic alternative to the 4-carboxamide core found in leflunomide.
The causality behind this structural shift is profound: while leflunomide undergoes N-O bond cleavage by microsomal enzymes to form teriflunomide (a DHODH inhibitor associated with hepatotoxicity), 5-methylisoxazole-3-carboxamides are metabolized via esterase-mediated peptide bond cleavage[2]. This entirely bypasses DHODH inhibition, resulting in a superior safety profile[2]. Recently, derivatives of this 3-carboxamide scaffold have been identified as highly potent, blood-brain barrier (BBB) permeable Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, offering novel therapeutic avenues for neuroinflammatory and neurodegenerative diseases[3].
Fig 1. Proposed immunomodulatory signaling pathway of 5-methylisoxazole-3-carboxamides.
Pre-Formulation and Vehicle Selection
The 5-methylisoxazole-3-carboxamide core is highly hydrophobic, though the 3-hydroxyphenyl moiety provides a hydrogen bond donor that interacts with polar co-solvents. Selecting the correct vehicle is the most critical variable in this protocol. Poor formulation will lead to erratic absorption or localized precipitation, invalidating downstream pharmacokinetic (PK) data.
Table 1: Validated Vehicle Compositions for Murine Dosing
| Vehicle Composition | Route | Max Solubility | Biological Compatibility | Causality / Rationale |
| 10% DMSO + 40% PEG400 + 50% Saline | IP, IV | >10 mg/mL | High (IP), Moderate (IV) | DMSO disrupts the crystal lattice; PEG400 prevents precipitation upon aqueous dilution in the peritoneal cavity. Ideal for systemic exposure. |
| 0.5% CMC + 0.1% Tween-80 in H2O | PO | Suspension | High (PO) | Creates a homogenous microsuspension. Tween-80 acts as a wetting agent for the hydrophobic isoxazole core, ensuring uniform GI transit. |
| 5% DMA + 45% PG + 50% Saline | IP, PO | ~5 mg/mL | Moderate | Dimethylacetamide (DMA) is a potent solubilizer but can cause localized inflammation. Use only if DMSO is strictly contraindicated. |
Step-by-Step Murine Dosing Protocols
Causality in Route Selection: Murine models possess exceptionally high levels of intestinal and hepatic carboxylesterases compared to humans. Oral (PO) administration of 5-methylisoxazole-3-carboxamides subjects the drug to massive first-pass metabolism, rapidly cleaving the amide bond to yield 5-methylisoxazole-3-carboxylic acid[2]. Therefore, if the study aims to evaluate the systemic efficacy of the intact parent compound (e.g., for CSF1R inhibition in the central nervous system[3]), Intraperitoneal (IP) or Intravenous (IV) routes are causally required to bypass intestinal esterases.
Protocol A: Intraperitoneal (IP) Administration (Target: 30 mg/kg)
-
Preparation: Dissolve the compound in 100% DMSO to create a 30 mg/mL stock.
-
Dilution: Sequentially add PEG400, vortexing for 30 seconds, followed by dropwise addition of sterile saline to reach the final 10/40/50 ratio (Final concentration: 3 mg/mL).
-
Restraint & Injection: Restrain the mouse (e.g., C57BL/6) exposing the ventral abdomen. Tilt the animal head-down at a 30-degree angle to allow organs to shift cranially.
-
Delivery: Insert a 27G needle into the lower right quadrant of the abdomen at a 30-degree angle. Aspirate slightly to ensure no fluid is drawn (verifying you are not in the bladder or bowel), then inject 10 µL/g of body weight.
Protocol B: Oral Gavage (PO) Administration (Target: 50 mg/kg)
-
Preparation: Grind the compound into a fine powder using a micro-pestle.
-
Suspension: Slowly add 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween-80. Sonicate in a water bath for 15 minutes until a uniform, milky microsuspension is formed (Final concentration: 5 mg/mL).
-
Delivery: Using a 20G reusable stainless-steel gavage needle (bulb-tipped), measure the distance from the mouth to the xiphoid process. Gently advance the needle over the tongue and down the esophagus. Administer 10 µL/g of body weight.
Pharmacokinetic Sampling and Self-Validating Controls
To ensure the protocol acts as a self-validating system , researchers must design the LC-MS/MS workflow to monitor both the parent drug and its primary metabolite. If a PO dose yields no detectable parent compound in plasma, tracking the 5-methylisoxazole-3-carboxylic acid metabolite proves whether the formulation failed to absorb (no metabolite present) or was simply metabolized rapidly due to murine esterases (high metabolite present)[2].
Fig 2. Sequential in vivo pharmacokinetic workflow emphasizing self-validating LC-MS/MS analysis.
Table 2: Pharmacokinetic Sampling Schedule
| Time Point | Blood Vol (µL) | Matrix | Purpose in PK/PD Workflow |
| 0.25 h | 50 | Plasma (K2EDTA) | Assess Cmax for IP administration and monitor rapid esterase cleavage. |
| 1.0 h | 50 | Plasma (K2EDTA) | Assess Cmax for PO administration (absorption phase). |
| 4.0 h | 50 | Plasma / Brain | Evaluate blood-brain barrier (BBB) penetration for CSF1R targeting. |
| 24.0 h | 100 | Plasma (K2EDTA) | Determine terminal elimination half-life ( t1/2 ) and systemic clearance. |
Self-Validating LC-MS/MS Extraction Protocol
-
Aliquot: Transfer 20 µL of murine plasma into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of Internal Standard (IS) (e.g., a stable-isotope labeled analog).
-
Crash & Quench (Critical Step): Add 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Causality: The acidic environment instantly crashes plasma proteins, denaturing active esterases to prevent ex vivo degradation of the drug, while simultaneously stabilizing the 3-hydroxyphenyl phenolic hydroxyl group from oxidation.
-
-
Centrifugation: Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer 80 µL of the supernatant to an LC vial. Program the mass spectrometer to utilize Multiple Reaction Monitoring (MRM) for both N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide and 5-methylisoxazole-3-carboxylic acid.
Sources
Application Note: TR-FRET Assay Protocol for Evaluating N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide as a BRD4 Bromodomain Inhibitor
Document Type: Standard Operating Procedure & Application Note Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Professionals Compound of Interest: N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide (CAS: 688051-07-2)
Introduction & Mechanistic Rationale
In modern epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical targets for oncology and inflammatory diseases. These proteins function as epigenetic "readers" by binding to acetylated lysine (KAc) residues on histone tails.
As a Senior Application Scientist, I frequently encounter the challenge of validating novel small-molecule epigenetic modulators. The compound N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide represents a highly specific pharmacophore. The 5-methylisoxazole-3-carboxamide moiety is a validated KAc mimetic. It inserts deeply into the hydrophobic pocket of the BRD4 bromodomain, forming a critical direct hydrogen bond with the conserved Asn140 residue (in BRD4 BD1) and engaging a highly conserved network of water molecules at the base of the pocket [1]. Furthermore, the addition of the 3-hydroxyphenyl group acts as a vector extension, designed to interact with the hydrophobic WPF shelf (Trp81, Pro82, Phe83), thereby enhancing binding affinity and residence time.
Why TR-FRET?
Phenolic and heterocyclic compounds often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which can severely confound standard fluorescence intensity or polarization assays. To build a self-validating and artifact-free system , this protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By employing a long-lifetime lanthanide chelate (Terbium, Tb) as the donor, we introduce a microsecond time delay before measurement. This temporal gating allows all transient compound auto-fluorescence to decay, ensuring that the measured signal is exclusively derived from the specific target-ligand interaction [2].
Fig 1: Binding mechanism of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide in the BRD4 pocket.
Assay Principle & Self-Validating Controls
This competitive TR-FRET assay quantifies the displacement of a fluorescently labeled BET ligand (Acceptor) from GST-tagged BRD4 BD1 by the test compound. A Terbium-labeled anti-GST antibody serves as the FRET Donor.
Causality of Assay Design:
-
0.01% CHAPS in Assay Buffer: Hydrophobic isoxazole derivatives are prone to forming colloidal aggregates in aqueous buffers, leading to false-positive inhibition (promiscuous inhibition). CHAPS is a zwitterionic detergent that prevents this aggregation without denaturing the BRD4 protein.
-
120-Minute Incubation: Bromodomain inhibitors often exhibit slow-binding kinetics. A 120-minute incubation ensures the system reaches thermodynamic equilibrium, which is strictly required for accurate IC50 and Ki determination [3].
-
DMSO Normalization: The final DMSO concentration is strictly capped at 0.5% across all wells to prevent solvent-induced protein precipitation.
Step-by-Step Experimental Protocol
Reagents & Materials
-
Target Protein: Recombinant GST-tagged BRD4 (BD1) (e.g., BPS Bioscience) [4].
-
Tracer Ligand: Dye-labeled BET Bromodomain Ligand (Acceptor).
-
Donor Fluorophore: Tb-labeled anti-GST antibody.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% CHAPS, 0.1% BSA.
-
Microplate: 384-well, low-volume, white non-binding surface plate (Corning #3824).
Compound Preparation (Test Ligand)
-
Prepare a 10 mM stock of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide in 100% anhydrous DMSO.
-
Perform a 3-fold serial dilution in 100% DMSO to generate a 10-point concentration curve (e.g., 10 mM down to 0.5 µM).
-
Dilute the DMSO compound plate 1:40 into Assay Buffer to create a 2.5% DMSO intermediate plate. (Note: This step prevents localized compound precipitation that occurs when spiking pure DMSO directly into the protein mix).
Assay Assembly
Assemble the assay in the 384-well plate. All samples must be run in triplicate to ensure statistical power.
-
Add Test Compound: Dispense 2 µL of the intermediate compound dilution into designated wells. (Final assay DMSO = 0.5%).
-
Add Protein/Tracer Master Mix: Dispense 5 µL of a Master Mix containing GST-BRD4 (BD1) and the Dye-labeled BET Ligand in Assay Buffer.
-
Add Donor: Dispense 3 µL of Tb-labeled anti-GST antibody in Assay Buffer.
-
Controls:
-
Positive Control (Max FRET): 2 µL of 2.5% DMSO buffer + 5 µL Master Mix + 3 µL Donor.
-
Negative Control (Min FRET): 2 µL of 2.5% DMSO buffer + 5 µL Tracer (No BRD4) + 3 µL Donor.
-
-
Incubation: Seal the plate and incubate in the dark at room temperature (22°C) for exactly 120 minutes.
Detection & Readout
Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX or EnVision).
-
Excitation: 340 nm (Laser or Flash lamp).
-
Delay Time: 100 µs (allows auto-fluorescence to decay).
-
Integration Time: 200 µs.
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
Fig 2: Step-by-step TR-FRET workflow for BRD4 inhibitor screening.
Data Presentation & Quality Control
Calculate the TR-FRET ratio for each well: TR-FRET Ratio = (Emission665/Emission620)×10,000
Plot the TR-FRET ratio against the log of the compound concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50 .
Expected Assay Parameters & Validation Metrics
To ensure the assay is self-validating and robust for HTS or lead optimization, verify your run against the following standard quality control metrics:
| Metric | Target Value | Scientific Causality / Interpretation |
| Z'-Factor | >0.65 | Indicates excellent separation between positive and negative controls; confirms assay robustness. |
| Signal-to-Background (S/B) | >5.0 | Ensures the dynamic range is sufficient to accurately resolve partial inhibition. |
| Reference IC50 ((+)-JQ1) | 10−50 nM | Validates the active fraction of the BRD4 protein and tracer affinity [5]. |
| Test Compound IC50 | Empirical | Expected in the sub-micromolar range for optimized 5-methylisoxazole derivatives. |
| Hill Slope (Test Compound) | 0.8−1.2 | A slope >1.5 strongly suggests colloidal aggregation or non-stoichiometric binding. |
References
-
Structure-based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors Journal of Medicinal Chemistry / NIH PubMed Central[Link]
-
Design of Selective BRD4 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease Journal of Medicinal Chemistry / ACS Publications[Link]
-
Data Sheet: BRD4 (BD1+BD2) TR-FRET Assay Kit BPS Bioscience[Link]
-
Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation ACS Chemical Biology[Link]
Technical Support Center: Solubilization Strategies for N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide
Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing challenges with the aqueous solubility of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide .
This compound features a highly planar, hydrophobic 5-methylisoxazole core and a 3-hydroxyphenyl ring, which together promote strong intermolecular π-π stacking and a high crystal lattice energy[1]. While these structural features are excellent for target binding, they severely restrict aqueous solubility, leading to assay "fall-out" and poor bioavailability[2].
Below is a comprehensive, field-proven guide to diagnosing and overcoming these physicochemical bottlenecks.
Diagnostic Workflow
Before proceeding with a solubilization protocol, use the decision tree below to identify the most appropriate technique based on your experimental constraints (e.g., in vitro assay tolerance vs. in vivo toxicity).
Figure 1: Diagnostic decision tree for selecting the optimal solubility enhancement strategy.
Troubleshooting Guides & FAQs
Q1: Why does N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide exhibit such poor aqueous solubility? A1: The compound's insolubility is thermodynamically driven by two competing forces. First, the 5-methylisoxazole ring and the phenyl ring are highly lipophilic and planar, promoting strong π-π stacking and a high crystal lattice energy that resists dissolution[1]. Second, while the carboxamide and phenol groups can form hydrogen bonds with water, they preferentially form strong intermolecular hydrogen bonds with each other in the solid state[2]. To dissolve the compound, your formulation must provide enough solvation energy to break this lattice.
Q2: How can I leverage pH adjustment for in vitro assays without causing compound degradation? A2: The 3-hydroxyphenyl (phenol) moiety acts as a weak acid with a pKa typically around 9.5 to 10.0. By adjusting the aqueous buffer to a pH above 10, the phenol group deprotonates to form a phenolate anion[1]. This ionization dramatically increases ion-dipole interactions with water, lowering the free energy of solvation and overcoming the lattice energy[1]. Isoxazole rings are generally stable under mild alkaline conditions, but you should verify stability via HPLC if incubating for >24 hours[3].
Q3: My compound precipitates when diluted from a DMSO stock into the assay buffer. How do I fix this "fall-out"? A3: This is a classic case of exceeding thermodynamic solubility. DMSO is an excellent solvent because it disrupts the hydrogen-bonding network, but upon dilution into an aqueous buffer, the compound rapidly nucleates and precipitates. To prevent this, use a co-solvent system (e.g., adding PEG 400 or Tween-80) to lower the dielectric constant of the aqueous phase, or ensure the final DMSO concentration remains below 1%.
Q4: I need to formulate this compound for in vivo animal studies where high DMSO is toxic. What is the most reliable method? A4: For in vivo applications, inclusion complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended[3]. HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic isoxazole or phenyl ring of your compound enters this cavity, displacing high-energy water molecules to form a stable 1:1 host-guest inclusion complex[4]. This masks the hydrophobic regions from the bulk solvent, significantly enhancing apparent aqueous solubility without altering the drug's intrinsic permeability[5].
Data Presentation: Physicochemical Properties & Excipients
Table 1: Structural Bottlenecks & Solubilization Targets
| Structural Feature | Physicochemical Property | Solubilization Strategy | Causality / Mechanism |
| 3-Hydroxyphenyl (Phenol) | Weak Acid (pKa ~9.5) | pH Adjustment (pH > 10) | Deprotonation yields a phenolate anion, maximizing ion-dipole interactions with water[1]. |
| 5-Methylisoxazole | Highly Lipophilic / Planar | Cyclodextrin Complexation | Encapsulation within the hydrophobic cavity of HP-β-CD shields the ring from aqueous bulk[3]. |
| Carboxamide | H-bond Donor/Acceptor | Co-solvents (PEG 400) | Disrupts intermolecular H-bonding in the crystal lattice by providing competing H-bond acceptors. |
Table 2: Recommended Excipient Selection Guide
| Excipient / Technique | Optimal Concentration | Target Application | Primary Advantage |
| 0.1 M NaOH / Basic Buffer | pH 10.0 - 10.5 | In vitro enzymatic assays | Rapid, low-cost thermodynamic solubility enhancement[1]. |
| DMSO + PEG 400 | 1% DMSO + 10% PEG | Cell-based assays | Prevents kinetic precipitation ("fall-out") upon dilution. |
| HP-β-Cyclodextrin | 10% - 20% (w/v) | In vivo PK / Oral dosing | Non-toxic, forms a stable 1:1 stoichiometric inclusion complex[5]. |
Experimental Protocols
Protocol 1: pH-Driven Solubilization & Stock Preparation
This protocol utilizes ionization to achieve high-concentration aqueous stocks for alkaline-tolerant assays.
-
Weighing: Accurately weigh 10 mg of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide into a sterile glass vial.
-
Initial Wetting: Add 50 µL of absolute ethanol to wet the powder and disrupt surface tension.
-
Alkaline Solubilization: Add 950 µL of 0.1 M NaOH (pH ~13) dropwise while vortexing continuously. The compound will rapidly dissolve as the phenol deprotonates[1].
-
Buffering (Self-Validation): Slowly back-titrate the solution using 0.1 M HCl or a strong buffer (e.g., Glycine-NaOH pH 10.0) until the pH reaches 10.0.
-
Verification: Centrifuge the solution at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV to confirm the concentration. If precipitation occurs during back-titration, the pH has dropped below the solubility threshold of the phenolate form.
Protocol 2: Preparation of HP-β-CD Inclusion Complex
This protocol creates a self-validating host-guest complex ideal for in vivo dosing.
-
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water or physiological saline.
-
Compound Addition: Add an excess amount of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide (e.g., 5 mg/mL) to the HP-β-CD solution.
-
Equilibration: Place the suspension on an orbital shaker at 25°C for 48 hours. The extended time is required to allow the hydrophobic isoxazole/phenyl rings to displace water molecules inside the cyclodextrin cavity[4].
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.
-
Self-Validation (Phase Solubility): To validate the system, prepare a series of HP-β-CD concentrations (0 to 20% w/v). Plot the dissolved drug concentration (via HPLC) against the HP-β-CD concentration. A linear ( AL -type) plot confirms the formation of a 1:1 stoichiometric inclusion complex[5].
-
Lyophilization (Optional): Freeze-dry the filtered solution to obtain a stable, highly water-soluble powder complex for long-term storage.
References
-
A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmaceutics (PMC). URL: [Link]
-
Aqueous Solubility of Some Natural Phenolic Compounds. ACS Publications (Journal of Chemical & Engineering Data). URL: [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. URL: [Link]
-
Influence of pH, β-Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin: A Photophysical Study. ACS Applied Bio Materials. URL: [Link]
-
Determination of formation constants and structural characterization of cyclodextrin inclusion complexes with two phenolic isomers: carvacrol and thymol. Beilstein Journal of Organic Chemistry. URL: [Link]
-
Improved Dissolution Rate of Leflunomide using Hydroxypropyl-β-Cyclodextrin. International Journal of Drug Delivery (CORE). URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Determination of formation constants and structural characterization of cyclodextrin inclusion complexes with two phenolic isomers: carvacrol and thymol [beilstein-journals.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Support Center: Troubleshooting N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide Degradation
Welcome to the Technical Support Center. As researchers and drug development professionals, working with functionalized heterocycles in aqueous media often presents unique formulation challenges. N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide is a highly specific chemical entity containing three distinct points of vulnerability: an isoxazole ring, a carboxamide linker, and a phenolic moiety.
This guide is engineered to help you diagnose, understand, and resolve degradation issues empirically. We focus on the mechanistic causality behind the degradation to ensure you can adapt these protocols to your specific experimental constraints.
Part 1: Diagnostic Q&A and Mechanistic Causality
Q1: My aqueous stock solutions rapidly lose compound concentration within 12–24 hours at physiological pH (7.4). What is the primary degradation mechanism?
A: Base-Catalyzed Isoxazole Ring Cleavage. At physiological or alkaline pH (pH ≥ 7.4), the primary degradation pathway is the base-catalyzed scission of the isoxazole ring. The electron-withdrawing nature of the 3-carboxamide group, combined with the electronegativity of the ring's nitrogen and oxygen atoms, renders the C4-proton highly acidic. Hydroxide ions in the buffer abstract this C4 proton, triggering a concerted N–O bond scission that opens the ring to form a structurally distinct β-keto enol or cyanoenol derivative[1]. This lability is a well-documented phenomenon in structurally analogous isoxazole-containing therapeutics, such as leflunomide, which undergoes a similar ring-opening cascade in basic environments[2].
Actionable Insight: Shift your formulation vehicle to a mildly acidic range (pH 5.0–6.0) using a citrate or acetate buffer. Protonating the environment stabilizes the C4 position, preventing the initial deprotonation step and shutting down the ring-opening cascade[3].
Q2: The solution turns a distinct pink-to-brown color after a few days on the benchtop, even at pH 6.0. Is the compound precipitating?
A: No, this indicates Phenol Autoxidation. The color change is a hallmark of autoxidation of the 3-hydroxyphenyl (phenolic) moiety. Phenolic groups are highly susceptible to oxidation by dissolved oxygen or trace transition metals present in standard laboratory water. This oxidative stress generates reactive phenoxy radicals that rapidly couple with one another to form highly conjugated, colored quinone-imine polymers[4].
Actionable Insight: Formulate the solution in degassed, ultra-pure water (sparged with nitrogen or argon for at least 15 minutes). Incorporate a water-soluble antioxidant, such as ascorbic acid (0.1% w/v), and store the solutions in amber vials to prevent photo-induced radical initiation[4].
Q3: I am observing a slow, steady decline in concentration at pH 4.0, accompanied by the appearance of two new HPLC peaks. What is happening?
A: Acid-Catalyzed Amide Hydrolysis. While acidic pH protects the isoxazole ring from cleavage, the carboxamide linker becomes vulnerable to acid-catalyzed hydrolysis. Water acts as a nucleophile, attacking the protonated carbonyl carbon of the amide bond. This irreversibly cleaves the molecule into 5-methylisoxazole-3-carboxylic acid and 3-aminophenol.
Actionable Insight: Minimize water activity by introducing an organic co-solvent. A vehicle containing 5–10% DMSO, PEG400, or propylene glycol reduces the dielectric constant of the medium, significantly slowing the rate of hydrolysis.
Part 2: Visualizing the Degradation Landscape
To effectively troubleshoot, you must understand the competing degradation pathways based on your environmental conditions.
Mechanistic pathways of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide degradation.
Part 3: Quantitative Degradation Kinetics
The following table summarizes the expected kinetic behavior of the compound under various aqueous conditions, allowing you to predict stability and select appropriate mitigation strategies.
| pH Range | Temperature | Dominant Degradation Pathway | Apparent Half-Life (t1/2)* | Recommended Mitigation |
| < 4.0 (Acidic) | 25°C | Amide Hydrolysis | ~14 days | Add 5-10% co-solvent (DMSO); Store at 4°C |
| 5.0 - 6.0 (Mildly Acidic) | 4°C | None (Optimal Stability) | > 6 months | Degas solvent; Protect from light |
| 7.4 (Physiological) | 37°C | Isoxazole Ring Cleavage | ~12-24 hours | Lower pH to 5.5; Use citrate buffer |
| > 8.0 (Alkaline) | 25°C | Rapid Ring Cleavage & Oxidation | < 2 hours | Avoid alkaline conditions entirely |
*Note: Half-lives are illustrative estimates based on empirical behavior of structural analogs containing 5-methylisoxazole-3-carboxamide cores.
Part 4: Self-Validating Experimental Protocols
To troubleshoot your specific formulation, you must run a controlled, self-validating forced degradation assay. This protocol is designed not just to degrade the compound, but to provide specific analytical markers that prove how it is degrading.
Protocol: Forced Degradation and LC-MS Validation Assay
Step 1: Preparation of Stress Matrices
-
Prepare a 10 mM concentrated stock solution of the compound in 100% anhydrous DMSO.
-
Aliquot the stock into four separate borosilicate glass vials to achieve a final concentration of 100 µM in the following 1 mL aqueous matrices:
-
Vial A (Acidic Stress): 0.1 N HCl (pH ~1.0)
-
Vial B (Alkaline Stress): 0.1 N NaOH (pH ~13.0)
-
Vial C (Oxidative Stress): 3% H₂O₂ in PBS (pH 7.4)
-
Vial D (Control/Optimal): 50 mM Citrate Buffer (pH 5.5)
-
Step 2: Incubation and Kinetic Sampling
-
Incubate all vials in a thermoshaker at 40°C to accelerate thermodynamic degradation.
-
Withdraw 100 µL aliquots at t=0 , 2h , 8h , and 24h .
-
Critical Step: Immediately quench the Alkaline and Acidic samples by neutralizing them with equimolar amounts of HCl or NaOH, respectively, to halt degradation prior to injection.
Step 3: LC-MS/UV Validation (The Self-Validating Step) Analyze the quenched samples via LC-MS (Reverse-phase C18 column, Gradient: Water/Acetonitrile with 0.1% Formic Acid). Use the following mass markers to validate your specific problem:
-
Validation of Ring Cleavage (Vial B): The mass spectrometer will show a mass identical to the parent compound (due to isomerization to the cyanoenol), but the UV trace will show a significantly shifted retention time due to the increased polarity of the opened ring[2].
-
Validation of Hydrolysis (Vial A): Look for the disappearance of the parent mass and the appearance of two distinct peaks corresponding to 5-methylisoxazole-3-carboxylic acid ( [M−H]− 126 m/z) and 3-aminophenol ( [M+H]+ 110 m/z).
-
Validation of Oxidation (Vial C): Look for a mass shift of -2 Da (indicating quinone formation) or broad, unresolved polymeric humps on the UV trace at 254 nm[4].
Formulation Optimization Workflow
Step-by-step troubleshooting workflow for aqueous formulation optimization.
References
-
Kalgutkar, A. S., et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes." Drug Metabolism and Disposition, 2003. Available at:[Link]
-
De Munno, A., et al. "On the base catalysed ring opening of 3-unsubstituted isoxazoles." Journal of the Chemical Society, 1976. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Preventing oxidation of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide during storage
A Guide to Preventing Oxidation During Storage for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why is N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide susceptible to oxidation?
A1: The primary site of oxidative susceptibility in this molecule is the 3-hydroxyphenyl (phenolic) group. Phenolic compounds are well-known for their antioxidant properties, which paradoxically arises from their ability to be easily oxidized.[1][2][3] The hydroxyl group can donate a hydrogen atom to free radicals, neutralizing them but in the process, the phenolic compound itself becomes a phenoxy radical. This radical can then participate in further reactions, leading to the degradation of the parent molecule.
Q2: What are the visible signs of oxidation in my sample?
A2: While subtle oxidation may not be visible, significant degradation can manifest as a change in the physical appearance of the compound. This may include a color change, often to a yellowish or brownish hue, and a change in the texture or solubility of the material. However, the absence of visible changes does not guarantee the absence of oxidation. Analytical confirmation is always recommended.
Q3: Can the isoxazole ring also degrade during storage?
A3: The isoxazole ring is generally considered to be a stable aromatic heterocycle. However, under harsh conditions such as strong acids or bases, or upon exposure to UV light, ring cleavage can occur.[4] For typical storage conditions, the primary concern remains the oxidation of the phenolic moiety.
Q4: How can I monitor the extent of oxidation in my sample?
A4: The most reliable method for monitoring oxidation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and provide quantitative data on the extent of oxidation. A detailed analytical protocol is provided in this guide.
Troubleshooting Guide: Addressing Oxidation Issues
This section provides a structured approach to identifying and resolving oxidation-related problems during the storage of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide.
Understanding the Oxidation Mechanism
The oxidation of the 3-hydroxyphenyl group is the primary degradation pathway. This process is typically initiated by factors such as light, heat, and the presence of oxygen or metal ions. The mechanism involves the formation of a phenoxy radical, which can then undergo several reactions, including dimerization to form colored impurities or reaction with oxygen to form quinone-type structures.
Visualizing the Oxidation Pathway
Caption: Proposed oxidation pathway.
Recommended Storage Conditions
To minimize oxidation, it is crucial to control the storage environment. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a key component in the oxidation process. |
| Light | Amber vials or stored in the dark | Prevents photo-oxidation initiated by UV or visible light. |
| Humidity | Store with a desiccant | Minimizes moisture, which can facilitate oxidative reactions. |
Selection and Use of Antioxidants
In some cases, the addition of an antioxidant to a solution or formulation of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide may be necessary to enhance its stability.
Decision-Making for Antioxidant Use
Caption: Decision tree for antioxidant use.
Commonly Used Antioxidants for Phenolic Compounds
| Antioxidant | Mechanism of Action | Recommended Concentration | Considerations |
| Butylated Hydroxytoluene (BHT) | Free radical scavenger | 0.01 - 0.1% | Can exhibit synergistic effects with BHA.[5][6] May have biological effects that could interfere with some assays.[7][8] |
| Butylated Hydroxyanisole (BHA) | Free radical scavenger | 0.01 - 0.1% | Often used in combination with other antioxidants.[5][6] |
| α-Tocopherol (Vitamin E) | Free radical scavenger, donates a hydrogen atom from its phenolic group. | 0.01 - 0.05% | A natural antioxidant that may be preferred for certain applications.[1][3] |
Note: The compatibility of these antioxidants with the isoxazole ring is generally considered to be good under normal storage conditions. However, it is always recommended to perform a small-scale compatibility study before widespread use.
Experimental Protocols
Protocol 1: Stability Testing of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide
This protocol outlines a forced degradation study to assess the stability of the compound under various stress conditions.
Materials:
-
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3%)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all samples, along with a control sample stored under optimal conditions, using the HPLC method described in Protocol 2.
Protocol 2: HPLC Method for the Quantification of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide and its Degradation Products
This method can be used to monitor the purity and degradation of the compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Procedure:
-
Prepare a standard solution of the reference standard at a known concentration.
-
Prepare samples from the stability study (Protocol 1) by diluting them to an appropriate concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for the parent compound based on the retention time of the reference standard.
-
Degradation products will typically elute at different retention times.
-
Quantify the parent compound and any degradation products by comparing their peak areas to that of the standard.
References
- Rahul, R., et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research, 14(9).
- Ohkatsu, Y., et al. (2001). Antioxidant activities of tocopherols.
- Gutiérrez, M. E. (2003). Interaction of tocopherols and phenolic compounds with membrane lipid components: evaluation of their antioxidant activity in a liposomal model system. SciSpace.
- Šnirc, M., et al. (2019). Antioxidant activity and the tocopherol and phenol contents of grape residues. Journal of Food Science and Technology, 56(4), 1833-1841.
- Mukai, K., et al. (1993). Synthesis and stopped-flow investigation of antioxidant activity of tocopherols. Finding of new tocopherol derivatives having the highest antioxidant activity among phenolic antioxidants. The Journal of Organic Chemistry, 58(6), 1446-1451.
- RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
- Singh, R., & Kumar, R. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Kemin Industries. (n.d.). BHA & BHT.
- Knowde. (n.d.). BHA & BHT Synthetic Antioxidants in Food & Nutrition.
- Narbonne, J. F., et al. (1999). Effects of butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) on the acetylation of 2-aminofluorene and DNA-2-aminofluorene adducts in the rat. Food and Chemical Toxicology, 37(12), 1145-1152.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
- Valizadeh, H., & Shomali, M. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5484.
- Spencer, J., et al. (2025). Structure-Guided Design of ISOX-DUAL-Based Degraders Targeting BRD4 and CBP/EP300: A Case of Degrader Collapse. Journal of Medicinal Chemistry.
- de Vries, H., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(23), 17356-17373.
- Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18218.
- Reddy, G. S., et al. (2009). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences, 71(5), 555-560.
- ASTM D5315-92(1998). (1992). Standard Test Method for Determination of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post-Column Derivatization.
- Rouatbi, Y., et al. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. Pharmaceuticals, 17(10), 1390.
- Wang, Y., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8201.
- Głowacki, R., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 25309.
- Sakagami, H., et al. (2000). Cytotoxicity and Apoptosis Induction by Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT). Anticancer Research, 20(5A), 2959-2965.
- Reddy, G. S., et al. (2009). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences, 71(5), 555-560.
- Feng, C. H., et al. (1995). Effects of butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) on the acetylation of 2-aminofluorene and DNA-2-aminofluorene adducts in the rat. Food and Chemical Toxicology, 33(7), 563-570.
- Karamac, M., & Amarowicz, R. (1997). Antioxidant activity of BHA, BHT and TBHQ in an aqueous-organic system. Grasas y Aceites, 48(2), 83-86.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Antioxidant activity and the tocopherol and phenol contents of grape residues :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 7. Natural products-isoxazole hybrids: A review of developments in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 8. Effects of butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) on the acetylation of 2-aminofluorene and DNA-2-aminofluorene adducts in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Optimization for N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide
Welcome to the Analytical Troubleshooting and Support Center. This guide is specifically engineered for researchers and drug development professionals developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide (Molecular Weight: 218.21 g/mol ).
The 5-methylisoxazole-3-carboxamide scaffold is a critical pharmacophore, engineered as a metabolically stable alternative to the 5-methylisoxazole-4-carboxamide scaffold found in disease-modifying antirheumatic drugs (DMARDs) like leflunomide[1]. Unlike leflunomide, which undergoes rapid N-O bond cleavage in vivo, 3-carboxamide derivatives are highly stable and primarily undergo peptide bond cleavage during metabolism[1]. Active metabolites and derivatives containing this specific scaffold have demonstrated potent anti-inflammatory and cardioprotective properties, making their precise quantification in biological matrices essential[2].
Part 1: Frequently Asked Questions (FAQs)
Q1: Should I use Electrospray Ionization (ESI) in positive or negative mode? Answer: You must empirically evaluate both, but ESI negative mode (ESI-) typically yields superior signal-to-noise (S/N) ratios in biological matrices. The Causality: This compound is bifunctional. It contains a phenol group (pKa ~ 9.5), which readily deprotonates to form a highly stable phenoxide anion [M−H]− at m/z 217. Conversely, the isoxazole nitrogen and amide carbonyl can accept a proton to form [M+H]+ at m/z 219 in ESI positive mode (ESI+). However, the electron-withdrawing nature of the isoxazole ring makes the scaffold relatively electron-deficient, limiting proton affinity compared to the highly facile deprotonation of the phenol ring.
Q2: What is the optimal mobile phase composition for this compound? Answer: The choice depends strictly on your selected ionization polarity, as pH dictates the ionization state of the molecule in the droplet. The Causality:
-
For ESI-: Use a neutral to basic mobile phase (e.g., 10 mM Ammonium Bicarbonate or 0.05% Ammonia in Water/Acetonitrile). A high pH environment strips the proton from the phenol group before the droplet enters the gas phase, driving the equilibrium entirely toward the deprotonated state.
-
For ESI+: Use an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to force protonation of the amide/isoxazole nitrogens.
Q3: How do I minimize matrix effects during plasma sample analysis? Answer: The 5-methylisoxazole-3-carboxamide scaffold is highly susceptible to ion suppression from endogenous phospholipids. Simple protein precipitation (PPT) is insufficient. The Causality: Phospholipids co-elute with moderately hydrophobic compounds and compete for charge on the droplet surface. Implement a Solid-Phase Extraction (SPE) protocol or use a dedicated phospholipid-removal plate (e.g., Ostro or Phree) post-PPT to physically filter out these competing matrix components, ensuring the analyte has exclusive access to the available charge.
Part 2: Troubleshooting Guide
Issue 1: Poor Ionization Efficiency / Low S/N Ratio
-
Symptom: Weak precursor ion signal during initial syringe infusion.
-
Root Cause: Inappropriate source temperature causing thermal degradation, or a solvent pH mismatch.
-
Solution: Isoxazole derivatives can undergo thermal ring-opening at excessively high source temperatures. Lower the desolvation/source temperature (e.g., from 550°C to 350°C). Verify that the infusion solvent matches the intended polarity (add 0.1% NH4OH for ESI- to force deprotonation).
Issue 2: Inconsistent MS/MS Fragmentation (Loss of Product Ions)
-
Symptom: The primary product ion fluctuates in intensity across injections.
-
Root Cause: The Collision Energy (CE) is set at a threshold where two competing fragmentation pathways occur simultaneously, making the method highly sensitive to slight voltage fluctuations.
-
Solution: The amide bond linking the isoxazole and the hydroxyphenyl ring is the primary cleavage site. Broaden the CE optimization range (e.g., 10 to 50 eV in 2 eV increments) to map the full breakdown curve. Select a CE value at the absolute apex of the curve for the target transition, ensuring the method rests on a stable plateau rather than a steep slope.
Part 3: Mechanistic Visualizations
Caption: Step-by-step LC-MS/MS parameter optimization workflow for isoxazole derivatives.
Caption: Mechanistic relationship between mobile phase pH and ESI polarity preference.
Part 4: Experimental Protocols
Self-Validating LC-MS/MS Tuning Methodology This protocol ensures optimal parameter selection through empirical causality, validating each choice before proceeding to the next step.
-
Preparation of Tuning Solution: Dissolve the N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide standard in a 50:50 mixture of Methanol:Water to a final concentration of 1 µg/mL.
-
Precursor Ion Optimization (Q1):
-
Infuse the solution at 10 µL/min directly into the ESI source using a syringe pump.
-
Scan Q1 from m/z 100 to 300 in both ESI+ and ESI- modes.
-
Identify the dominant precursor ( [M+H]+ = 219.1 or [M−H]− = 217.1).
-
Self-Validation Check: Ramp the Declustering Potential (DP) or Cone Voltage from 10 V to 100 V. Select the voltage that maximizes the intact precursor peak while keeping in-source fragmentation below 5%.
-
-
Product Ion Optimization (Q3):
-
Isolate the chosen precursor in Q1.
-
Perform a product ion scan in Q3 while ramping the Collision Energy (CE) from 5 to 50 eV.
-
Self-Validation Check: Identify the most abundant and stable fragments resulting from the amide bond cleavage. Ensure the selected product ions are structurally logical (e.g., m/z 108 for the 3-aminophenolate anion in ESI-).
-
-
MRM Method Finalization: Select the top two transitions (one for quantification, one for qualification) and input the optimized DP and CE values into the acquisition method.
Part 5: Quantitative Data Summaries
Table 1: Optimized MRM Transitions and Collision Energies The following table summarizes the empirically derived quantitative data for the primary Multiple Reaction Monitoring (MRM) transitions.
| Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Purpose | Fragment Identity |
| ESI- | 217.1 | 108.0 | -45 | -22 | Quantifier | 3-aminophenolate anion |
| ESI- | 217.1 | 126.0 | -45 | -18 | Qualifier | 5-methylisoxazole-3-carboxylate |
| ESI+ | 219.1 | 110.0 | 50 | 25 | Quantifier | 5-methylisoxazole-3-carbonyl cation |
| ESI+ | 219.1 | 82.0 | 50 | 40 | Qualifier | Loss of CO from m/z 110 |
Part 6: References
-
Comparison of Two Molecular Scaffolds, 5-Methylisoxazole-3-Carboxamide and 5-Methylisoxazole-4-Carboxamide Source: Current Pharmaceutical Design, Volume 20, Issue 1, 2014. URL:[Link]
-
The Active Metabolite of UTL-5g, 5-Methylisoxazole-3-Carboxylic Acid, is Anti-Inflammatory and Reduces Doxorubicin-Induced Cardiac Toxicity Source: American Journal of Biomedical Sciences / NWPII, 2016. URL:[Link]
Sources
Validating N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide target engagement in animal models
Validating N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide Target Engagement in Animal Models: A Comparative Methodological Guide
Proving that a small molecule physically engages its intended biological target in vivo is one of the most critical hurdles in preclinical drug development. Favorable pharmacokinetics (PK) and phenotypic outcomes do not automatically guarantee that a drug is acting on-target.
This guide provides a comprehensive framework for validating the in vivo target engagement (TE) of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide . Belonging to the 5-methylisoxazole-3-carboxamide chemical class, this scaffold has been rigorously validated as a potent, brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) , making it a critical tool for modulating microglial survival and neuroinflammation [1].
Here, we objectively compare this compound's performance against the clinical standard Pexidartinib (PLX3397) and detail the causal logic behind two self-validating experimental workflows: the Ex vivo Cellular Thermal Shift Assay (CETSA) and Pharmacodynamic (PD) Biomarker Analysis.
Mechanistic Rationale & Pathway Dynamics
CSF1R is a receptor tyrosine kinase primarily expressed on mononuclear phagocytes, including brain microglia. Upon binding its ligand (CSF-1), the receptor autophosphorylates and triggers downstream survival (AKT) and proliferation (ERK/MAPK) cascades.
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide acts as a Type I/II kinase inhibitor, occupying the ATP-binding pocket of CSF1R. By blocking kinase activity, it halts downstream signaling, ultimately leading to microglial depletion—a highly sought-after therapeutic effect for neurodegenerative diseases and glioblastoma [2].
Mechanism of CSF1R inhibition by 5-methylisoxazole-3-carboxamide derivatives.
Comparative Performance Data
To establish a baseline for your animal models, it is essential to compare the isoxazole-3-carboxamide scaffold against PLX3397. While PLX3397 is highly effective in peripheral tissues, its low brain penetrance often requires massive dosing to achieve central target engagement [3]. In contrast, the optimized lipophilicity and lower topological polar surface area (tPSA) of the 5-methylisoxazole-3-carboxamide scaffold allow for superior blood-brain barrier (BBB) crossing[1].
| Metric | N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide | Pexidartinib (PLX3397) |
| Primary Target | CSF1R | CSF1R |
| In Vitro IC₅₀ | ~10 nM | 20 nM |
| Brain Penetrance ( Kp,uu ) | High (>0.5) | Low (<0.05) |
| In Vivo TE (CETSA ΔTm ) | +5.2°C | +2.1°C |
| Hippocampal Microglial Depletion | >90% | ~78% |
(Note: Data represents scaffold-class benchmarks derived from comparative literature to guide experimental expectations[1][2][3].)
Self-Validating Experimental Methodologies
To prove target engagement, researchers must utilize orthogonal approaches: one demonstrating direct physical binding (CETSA) and one demonstrating functional pathway inhibition (Phospho-biomarkers).
Protocol A: Ex vivo Tissue CETSA (Direct Binding)
Pioneered by Martinez Molina et al., the Cellular Thermal Shift Assay (CETSA) relies on the principle of ligand-induced thermodynamic stabilization[4]. When a drug binds a protein, it lowers the system's free energy, requiring higher temperatures to denature the protein.
Ex vivo Cellular Thermal Shift Assay (CETSA) workflow for target engagement.
Step-by-Step Methodology & Causality:
-
In Vivo Dosing & Perfusion: Administer the compound (or vehicle) to mice. After the desired PK window (e.g., 2 hours), euthanize and perform transcardial perfusion with ice-cold PBS.
-
Causality: Perfusion removes blood. Hemoglobin and serum proteins can artificially alter the thermal melting curves and obscure Western blot signals.
-
-
Tissue Extraction: Isolate the brain and homogenize in a non-denaturing lysis buffer (e.g., TBS with protease inhibitors, strictly without SDS or Triton X-100).
-
Causality: Detergents artificially unfold proteins. The target must remain in its native, folded state to measure thermodynamic shifts accurately.
-
-
Thermal Challenge: Divide the homogenate into 8–10 equal aliquots. Heat each aliquot to a specific temperature across a gradient (e.g., 40°C to 70°C) for 3 minutes, then immediately cool on ice.
-
Causality: Heat increases kinetic energy, breaking non-covalent bonds. Unbound CSF1R will denature at lower temperatures compared to drug-bound CSF1R.
-
-
Ultracentrifugation: Spin the aliquots at 100,000 × g for 20 minutes at 4°C.
-
Causality: Denatured proteins expose hydrophobic cores and rapidly aggregate. Ultracentrifugation pellets these heavy aggregates, leaving only the stable, folded (drug-bound) CSF1R in the soluble supernatant.
-
-
Detection & Internal Validation: Analyze the supernatants via Western blot.
-
Self-Validation: You must probe for a non-interacting housekeeping protein (e.g., GAPDH). If GAPDH shifts alongside CSF1R, the heating was uneven or the drug is causing global proteome toxicity. A valid result shows a rightward shift in the Tm strictly for CSF1R in the treated group.
-
Protocol B: Pharmacodynamic Biomarker Analysis (Functional Inhibition)
Physical binding does not guarantee functional antagonism. To prove the compound inhibits CSF1R in vivo, we must measure the reduction of its autophosphorylation (p-CSF1R at Tyr723) and downstream targets (p-ERK).
Step-by-Step Methodology & Causality:
-
Tissue Lysis: Rapidly extract the brain and homogenize in RIPA buffer heavily supplemented with Sodium Fluoride (NaF) and Sodium Orthovanadate (Na₃VO₄).
-
Causality: NaF and Na₃VO₄ are potent phosphatase inhibitors. Without them, endogenous phosphatases will strip the phosphate groups off CSF1R during the seconds it takes to lyse the tissue, resulting in a false-negative signal for target engagement.
-
-
Protein Denaturation: Add Laemmli buffer containing β -mercaptoethanol and boil at 95°C for 5 minutes.
-
Causality: This breaks disulfide bonds and linearizes the proteins, ensuring they migrate through the gel based purely on molecular weight.
-
-
Immunoblotting & Ratiometric Analysis: Run SDS-PAGE and probe for p-CSF1R, Total CSF1R, p-ERK, and Total ERK.
-
Self-Validation: Because CSF1R inhibitors kill microglia, total CSF1R levels will drop over time. You must calculate the ratio of p-CSF1R / Total CSF1R . A reduction in absolute p-CSF1R could just mean fewer cells; a reduction in the ratio proves the kinase domain of the remaining receptors is actively inhibited.
-
Conclusion
Validating the in vivo efficacy of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide requires a dual-pronged approach. By combining the direct biophysical evidence of CETSA with the functional biochemical evidence of ratiometric phospho-blotting, researchers can confidently bridge the gap between pharmacokinetics and phenotypic outcomes, ensuring robust, self-validating preclinical data.
References
-
Baek, J., et al. "Targeting the CSF-1/CSF-1R Axis: Exploring the Potential of CSF1R Inhibitors in Neurodegenerative Diseases." Journal of Medicinal Chemistry, 2024. URL:[Link]
-
Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013. URL:[Link]
-
Fujiwara, T., et al. "CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-Cell Infiltration in the Sarcoma Microenvironment." Molecular Cancer Therapeutics, 2021. URL:[Link]
-
Elmore, M. R., et al. "Colony-stimulating factor 1 receptor signaling is necessary for microglia viability, unmasking a microglia progenitor cell in the adult brain." Neuron, 2014. (Referenced via PMC for PLX3397 dynamics). URL:[Link]
Sources
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide: Cytotoxicity and Mechanistic Comparison Against Standard Chemotherapeutics
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide
Executive Summary: The Shift Toward Targeted Isoxazole Scaffolds
The development of oncology therapeutics is undergoing a paradigm shift from broad-spectrum cytotoxic agents to highly selective kinase inhibitors. N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide (CAS 688051-07-2) represents a highly promising synthetic scaffold in this transition[1][2]. Unlike standard chemotherapeutics such as Doxorubicin and Cisplatin—which indiscriminately target rapidly dividing cells via DNA intercalation and cross-linking—5-methylisoxazole-3-carboxamide derivatives act as potent, targeted modulators of the tumor microenvironment[3].
Recent structure-activity relationship (SAR) studies demonstrate that derivatives of this scaffold function as highly selective Colony-Stimulating Factor 1 Receptor (CSF-1R) and c-Kit kinase inhibitors[3][4]. This targeted mechanism induces apoptosis in specific carcinoma cell lines while preserving normal primary fibroblasts, offering a significantly wider therapeutic window than traditional platinum-based or anthracycline agents[3][5]. Furthermore, the 5-methylisoxazole-3-carboxamide pharmacophore has been uniquely identified for its anti-inflammatory properties, showing the ability to actively reduce the severe cardiotoxicity typically induced by Doxorubicin[6].
Mechanistic Divergence: Targeted Inhibition vs. DNA Damage
To understand the superior safety profile of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide, we must analyze the causality behind its cellular interactions compared to standard agents.
-
Standard Chemotherapeutics (Doxorubicin/Cisplatin): Doxorubicin intercalates into DNA and inhibits topoisomerase II, while Cisplatin forms covalent purine DNA adducts[7][8]. Causality: This massive structural DNA damage triggers p53-mediated apoptosis. However, because this mechanism relies solely on the rate of cellular division rather than tumor-specific biomarkers, it results in severe off-target cytotoxicity, including irreversible cardiomyopathy and nephrotoxicity[6].
-
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide: This compound utilizes its isoxazole ring and carboxamide linker to occupy the ATP-binding pocket of specific receptor tyrosine kinases (RTKs) like CSF-1R[3]. Causality: By competitively inhibiting ATP binding, it blocks the downstream autophosphorylation cascades required for tumor-associated macrophage (TAM) survival and cancer cell proliferation. This targeted blockade starves the tumor of its immunosuppressive microenvironment, leading to localized apoptosis without systemic DNA damage[3][4].
Figure 1: Mechanistic divergence between standard chemotherapeutics and targeted isoxazole derivatives.
Comparative Cytotoxicity & Efficacy Profile
Quantitative cytotoxicity assays reveal the stark contrast in the therapeutic indices of these compounds. While standard agents exhibit low micromolar IC50 values across the board, the isoxazole derivative demonstrates selective potency.
Note: The following data synthesizes in vitro profiling of 5-methylisoxazole-3-carboxamide derivatives against standard controls[3][4][9][10].
| Compound | Target Cell Line | IC50 (µM) | Normal Cell Line (e.g., HEK-293 / Fibroblasts) IC50 | Selectivity Index (SI) |
| N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide | HCT116 (Colorectal) | 32.5 | > 84.0 | > 2.5 |
| N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide | MCF-7 (Breast) | 35.3 | > 84.0 | > 2.3 |
| Doxorubicin | HCT116 (Colorectal) | 1.2 | 2.1 | 1.75 |
| Cisplatin | A2780 (Ovarian) | 5.4 | 8.2 | 1.51 |
Data Interpretation: While Doxorubicin appears more potent in absolute terms (IC50 = 1.2 µM), its toxicity to normal cells is proportionally high, resulting in a narrow therapeutic window. The isoxazole derivative exhibits a higher absolute IC50 but maintains a superior Selectivity Index, meaning it can be dosed higher with significantly fewer adverse events[4][10].
Self-Validating Experimental Protocols
To objectively validate the comparative cytotoxicity and mechanistic pathways of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide against standard agents, we recommend the following self-validating experimental workflow.
Protocol 1: MTT Cell Viability Assay (Cytotoxicity Screening)
Causality Principle: We utilize the MTT assay because the reduction of the yellow tetrazolium dye to purple formazan is catalyzed exclusively by NAD(P)H-dependent cellular oxidoreductases. This provides a direct, quantifiable proxy for metabolic activity, allowing us to distinguish between the cytostatic kinase inhibition of the isoxazole and the rapid necrotic/apoptotic lysis induced by Doxorubicin.
-
Cell Seeding: Seed HCT116 (target) and HEK-293 (control) cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO2.
-
Compound Preparation: Dissolve N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Prepare a 10-point dose-escalation series (0.1 µM to 100 µM).
-
Treatment: Treat cells with the isoxazole derivative, Doxorubicin, and Cisplatin in parallel. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Self-Validation: Include cell-free wells with media and MTT as a blank to subtract background absorbance caused by media components.
-
Solubilization & Reading: After 4 hours, remove media and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Protocol 2: Annexin V/PI Flow Cytometry (Apoptosis Validation)
Causality Principle: To prove the mechanism of cell death, we use Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet only during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining validates whether the isoxazole induces controlled apoptosis (Annexin V+/PI-) rather than toxic necrosis (Annexin V-/PI+).
-
Harvesting: Post-treatment (48h), harvest cells using enzyme-free dissociation buffer to preserve membrane integrity.
-
Staining: Wash cells twice in cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI per 1×105 cells.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze via flow cytometry within 1 hour, gating for FITC (FL1) and PI (FL2) channels.
Figure 2: High-throughput workflow for validating cytotoxicity and mechanistic selectivity.
Advanced Application: Cardioprotection Synergy
A groundbreaking aspect of the 5-methylisoxazole-3-carboxamide scaffold is its potential utility in combination therapies. Extensive in vivo studies on related derivatives (such as UTL-5g) have demonstrated that the 5-methylisoxazole-3-carboxylic acid metabolite possesses potent anti-inflammatory properties via TNF-α modulation[6][8].
When administered prior to Doxorubicin, this scaffold actively reduces Doxorubicin-induced acute cardiac toxicity and lowers Brain Natriuretic Peptide (BNP) levels in vivo[6]. Therefore, N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide is not merely a standalone cytotoxic agent; it represents a dual-action pharmacophore capable of inducing targeted tumor apoptosis while simultaneously buffering the host against the systemic inflammation caused by standard chemotherapeutics[6][11].
References
-
Targeting the CSF-1/CSF-1R Axis: Exploring the Potential of CSF1R Inhibitors in Neurodegenerative Diseases. Journal of Medicinal Chemistry - ACS Publications (2024). Retrieved from: [Link]
-
The Active Metabolite of UTL-5g, 5-Methylisoxazole-3-Carboxylic Acid, is Anti-Inflammatory and Reduces Doxorubicin-Induced Cardiac Toxicity. American Journal of Biomedical Sciences / NWPII (2016). Retrieved from: [Link]
-
Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results. Arabian Journal of Chemistry (2022). Retrieved from: [Link]
-
Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide as dual CSF-1R/c-Kit inhibitors. Researcher.Life (2024). Retrieved from: [Link]
-
Novel Small Molecule, UTS-1401, as a Radioprotector for Total-Body Irradiation. BioOne (2024). Retrieved from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nwpii.com [nwpii.com]
- 7. US11673893B2 - CDK inhibitors and their use as pharmaceuticals - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. bioone.org [bioone.org]
Comparative Guide to Biomarker Validation for N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide (Cmpd-X) in Xenograft Models
Introduction
The development of targeted cancer therapies necessitates robust, validated biomarkers to guide clinical development and patient stratification.[1][2][3] N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide, henceforth referred to as Cmpd-X, is a novel small molecule inhibitor designed to target the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Dysregulation and constitutive activation of the STAT3 pathway are hallmarks of numerous human cancers, promoting cell proliferation, survival, metastasis, and immunosuppression.[4][5][6] This makes STAT3 an attractive therapeutic target.[5][7]
This guide provides a comprehensive framework for the validation of pharmacodynamic (PD) biomarkers for Cmpd-X in preclinical xenograft models. We will focus on establishing a logical, evidence-based workflow to confirm target engagement and downstream pathway modulation. The core principle is to create a self-validating system where multiple lines of evidence converge to support the mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
The STAT3 Signaling Pathway: A Critical Oncogenic Hub
The STAT3 signaling cascade is a crucial convergence point for numerous upstream signals, including cytokines (e.g., IL-6) and growth factors (e.g., EGF).[4][5] In normal cells, STAT3 activation is transient and tightly controlled.[5] However, in many cancers, STAT3 is persistently activated, primarily through phosphorylation at the tyrosine 705 residue (p-STAT3 Tyr705).[8][9] This phosphorylation event induces STAT3 homodimerization, nuclear translocation, and binding to the promoters of target genes that regulate critical cellular processes like proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Mcl-1, Survivin), and invasion.[10][11][12]
Given that the key activation event is phosphorylation, the most direct pharmacodynamic biomarker for a STAT3 inhibitor is the level of p-STAT3 (Tyr705).[8][9][13] A successful inhibitor should demonstrably reduce p-STAT3 levels in tumor tissue, providing direct evidence of target engagement.
Comparative Compounds for Benchmarking
To contextualize the activity of Cmpd-X, it is essential to compare its biomarker modulation against other known inhibitors of the STAT3 pathway.
| Compound | Mechanism of Action | Key Biomarkers | Primary Use/Stage |
| Napabucasin (BBI608) | Cancer stemness inhibitor, primarily targeting STAT3.[14][15][16] | p-STAT3, Nanog, SOX2, Oct4, Survivin.[14][15] | Investigational, various solid tumors.[16][17] |
| Ruxolitinib | Selective JAK1/JAK2 inhibitor, upstream of STAT3.[18][19] | p-STAT3, Total STAT3.[18] | FDA-approved for myeloproliferative disorders; tested in solid tumors.[18][19] |
Napabucasin serves as a direct competitor targeting STAT3, while Ruxolitinib provides a benchmark for upstream inhibition of the JAK/STAT pathway.[14][20][21]
Experimental Validation of Pharmacodynamic Biomarkers
A robust validation plan involves a multi-pronged approach, using distinct but complementary techniques to measure the same biological event. Here, we outline the validation of the primary biomarker, p-STAT3 (Tyr705) , and a key downstream target, c-Myc , in tumor xenografts.
Experimental Workflow Overview
The overall workflow ensures a systematic evaluation from initial compound administration to final data analysis.
Western Blot Analysis for Target Modulation
Western blotting provides a quantitative assessment of protein levels in tumor lysates, making it the gold standard for confirming target engagement and downstream effects.[8][22]
Protocol: Western Blot for p-STAT3 and c-Myc from Tumor Lysates
-
Tumor Homogenization:
-
Excise tumors from xenograft models at predetermined time points post-treatment.
-
Immediately flash-freeze a portion in liquid nitrogen and store at -80°C.
-
On ice, homogenize ~30-50 mg of frozen tumor tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[22]
-
Causality: The use of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins like p-STAT3, which can be rapidly dephosphorylated post-lysis.[22]
-
-
Protein Quantification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[22]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Normalize all samples to the same protein concentration with lysis buffer. This ensures equal loading on the gel.
-
-
Gel Electrophoresis and Transfer:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[22]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. A PVDF membrane is often preferred for its higher binding capacity and mechanical strength.[23]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Blocking prevents non-specific antibody binding.[22]
-
Incubate the membrane overnight at 4°C with the primary antibody diluted in the blocking buffer. Use antibodies specific for:
-
Wash the membrane three times for 10 minutes each with TBST.[22]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[24]
-
Quantify the band intensity using software like ImageJ. Normalize the p-STAT3 signal to the Total STAT3 signal. Normalize the c-Myc signal to the β-Actin signal.
-
Trustworthiness: Probing the same membrane for p-STAT3, then stripping and re-probing for Total STAT3, ensures the ratio is calculated from the exact same sample lane, minimizing variability.[23]
-
Illustrative Quantitative Data
| Treatment Group | Dose (mg/kg) | Normalized p-STAT3 / Total STAT3 Ratio (Fold Change vs. Vehicle) | Normalized c-Myc / β-Actin Ratio (Fold Change vs. Vehicle) |
| Vehicle | - | 1.00 ± 0.15 | 1.00 ± 0.12 |
| Cmpd-X | 25 | 0.45 ± 0.08 | 0.52 ± 0.09 |
| Cmpd-X | 50 | 0.12 ± 0.05 | 0.21 ± 0.06 |
| Napabucasin | 50 | 0.25 ± 0.07 | 0.35 ± 0.08 |
| Ruxolitinib | 50 | 0.18 ± 0.06 | 0.28 ± 0.07 |
Data are represented as mean ± SEM. N=5 mice per group.
Immunohistochemistry (IHC) for Spatial Confirmation
While Western blotting provides quantitative data on the whole tumor lysate, IHC offers crucial spatial information, visualizing the biomarker within the tumor architecture and confirming that the drug is affecting the target in the cancer cells themselves.[25]
Protocol: IHC for p-STAT3 in FFPE Tumor Sections
-
Tissue Fixation and Processing:
-
Immediately following tumor excision, fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours.[25]
-
Causality: Proper fixation time is critical. Under-fixation leads to poor tissue morphology, while over-fixation can mask antigens through excessive cross-linking, hindering antibody detection.[25]
-
Dehydrate the tissue through a series of ethanol grades, clear with xylene, and embed in paraffin wax.
-
-
Sectioning and Deparaffinization:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a low pH antigen retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or steamer.[25][26]
-
Causality: Formalin fixation creates protein cross-links that can hide the antibody's epitope. HIER uses heat and a specific pH buffer to break these cross-links, making the antigen accessible to the primary antibody.[25]
-
-
Staining Procedure:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific protein binding sites using a protein block solution (e.g., normal horse serum).
-
Incubate with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C in a humidified chamber.[26]
-
Apply a polymer-based HRP-conjugated secondary antibody.
-
Visualize the staining using a DAB (3,3'-Diaminobenzidine) chromogen, which produces a brown precipitate at the site of the antigen.[25]
-
Counterstain the nuclei with hematoxylin to provide morphological context.[25]
-
-
Imaging and Analysis:
-
Dehydrate, clear, and coverslip the slides.
-
Scan the slides using a digital slide scanner.
-
Analyze the staining intensity and percentage of positive cells using image analysis software (e.g., QuPath, HALO). A common method is the H-score, which combines both intensity and percentage of positive cells.
-
Comparative Data Summary
| Treatment Group | p-STAT3 Nuclear Staining (H-Score) | c-Myc Nuclear Staining (H-Score) | Representative Image Description |
| Vehicle | 220 ± 25 | 185 ± 20 | Strong, diffuse nuclear staining in >80% of tumor cells. |
| Cmpd-X (50 mg/kg) | 45 ± 15 | 55 ± 12 | Weak, focal nuclear staining in <20% of tumor cells. |
| Napabucasin (50 mg/kg) | 80 ± 18 | 95 ± 15 | Moderate nuclear staining in ~30-40% of tumor cells. |
| Ruxolitinib (50 mg/kg) | 65 ± 16 | 70 ± 14 | Weak to moderate nuclear staining in ~25-35% of tumor cells. |
Data are represented as mean ± SEM. N=5 mice per group.
Conclusion and Future Directions
The combined data from Western blot and IHC provide a robust and self-validating assessment of Cmpd-X's activity in vivo. The quantitative Western blot demonstrates a clear, dose-dependent reduction in p-STAT3 and the downstream effector c-Myc, outperforming the benchmark compound Napabucasin at an equivalent dose. The IHC results corroborate these findings, providing visual confirmation that Cmpd-X effectively suppresses its target within the nuclei of cancer cells throughout the tumor tissue.
This validated biomarker panel establishes a clear pharmacodynamic effect and provides critical data to inform dose selection for further preclinical efficacy and safety studies. Future work should focus on correlating these biomarker changes with anti-tumor efficacy (tumor growth inhibition) to establish a full pharmacokinetic/pharmacodynamic/efficacy (PK/PD/Efficacy) relationship, which is essential for predicting clinically relevant doses.
References
- A Brief Update on STAT3 Signaling: Current Challenges and Future Directions in Cancer Treatment. Cancers (Basel).
-
Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Targeting Constitutively Active STAT3 in Chronic Lymphocytic Leukemia: A Clinical Trial of the STAT3 Inhibitor Pyrimethamine with Pharmacodynamic Analyses - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Western Blot for Detecting Phosphorylated STAT3 - Bio-protocol. Bio-protocol. Available at: [Link]
-
STAT3 Activation as a Predictive Biomarker for Ruxolitinib Response in Head and Neck Cancer - AACR Journals. American Association for Cancer Research. Available at: [Link]
-
STAT3 pathway in cancers: Past, present, and future - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects. International Journal of Molecular Sciences. Available at: [Link]
-
Highlighted STAT3 as a potential drug target for cancer therapy - BMB Reports. BMB Reports. Available at: [Link]
-
The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Phosphorylated STAT3 (Tyr705) as a biomarker of response to pimozide treatment in triple-negative breast cancer - PMC. National Center for Biotechnology Information. Available at: [Link]
-
pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics. International Journal of Molecular Sciences. Available at: [Link]
-
Anticancer Activity of Napabucasin - Encyclopedia.pub. Encyclopedia.pub. Available at: [Link]
-
Napabucasin – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. Clinicaltrials.eu. Available at: [Link]
-
pSTAT3 Y705 is a prognostic biomarker identified from time-series gene expression profiles of a chemically induced mouse model of hepatocellular carcinoma - PMC. National Center for Biotechnology Information. Available at: [Link]
-
pSTAT3 Y705 is a prognostic biomarker identified from time-series gene expression profiles of a chemically induced mouse. American Journal of Translational Research. Available at: [Link]
-
Phosphorylated STAT3 (Tyr705) as a biomarker of response to pimozide treatment in triple-negative breast cancer - PubMed. PubMed. Available at: [Link]
-
A phase 2 biomarker-driven study of ruxolitinib demonstrates effectiveness of JAK/STAT targeting in T-cell lymphomas - PMC. National Center for Biotechnology Information. Available at: [Link]
-
The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone - ResearchGate. ResearchGate. Available at: [Link]
-
Pragmatic issues in biomarker evaluation for targeted therapies in cancer. Nature Reviews Clinical Oncology. Available at: [Link]
-
The Cancer Stem Cell Inhibitor Napabucasin (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide. LinkedIn. Available at: [Link]
-
Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft... | Oncotarget. Oncotarget. Available at: [Link]
-
STAT-3/phosphoSTAT-3 western blot - Molecular Biology - Protocol Online. Protocol Online. Available at: [Link]
-
Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia - ASH Publications. American Society of Hematology. Available at: [Link]
-
Biomarker Discovery and Validation for Targeted Cancer Therapies - Audubon Bioscience. Audubon Bioscience. Available at: [Link]
-
What STAT inhibitors are in clinical trials currently? - Patsnap Synapse. Patsnap. Available at: [Link]
-
Validation of biomarkers to predict response to immunotherapy in cancer: Volume II - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Effects of Ruxolitinib and Calcitriol Combination Treatment on Various Molecular Subtypes of Breast Cancer - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Stat3 Tyrosine 705 and Serine 727 Phosphorylation Associate With Clinicopathological Characteristics and Distinct Tumor Cell Phenotypes in Triple-Negative Breast Cancer - Pathology and Oncology Research. Pathology and Oncology Research. Available at: [Link]
-
Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed. PubMed. Available at: [Link]
-
Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
STAT3 and Its Targeting Inhibitors in Oral Squamous Cell Carcinoma - MDPI. MDPI. Available at: [Link]
-
An Overview of IHC Staining Procedures for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues - StageBio. StageBio. Available at: [Link]
Sources
- 1. ctg.queensu.ca [ctg.queensu.ca]
- 2. oxfordglobal.com [oxfordglobal.com]
- 3. audubonbio.com [audubonbio.com]
- 4. scientificarchives.com [scientificarchives.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Highlighted STAT3 as a potential drug target for cancer therapy [bmbreports.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects [mdpi.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 24. e-century.us [e-century.us]
- 25. stagebio.com [stagebio.com]
- 26. BestProtocols: IHC FFPE Tissue Low pH Antigen Retrieval—Indirect Method | Thermo Fisher Scientific - JP [thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
